galacto-Dapagliflozin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2 Inhibitor Analog
This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical and pharmacological properties, and methodologies for its synthesis and analysis.
Chemical Structure and Identification
This compound, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar moiety, differing in the stereochemistry at the C4' position.
Chemical Identifiers:
-
IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
-
Molecular Formula: C21H25ClO6[1]
-
CAS Number: 1408245-02-2[1]
Physicochemical and Pharmacological Properties
This compound exhibits distinct inhibitory activity against human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.
| Property | Value | Transporter | Reference |
| Inhibitor Constant (Ki) | 25 nM | hSGLT2 | [3][4][5][6][7] |
| 25,000 nM | hSGLT1 | [3][4][5][6][7] | |
| Half-time off-rate (t1/2,Off) | ≈ 20–30 s | hSGLT2 | [3][4][5] |
| 1–2 s | hSGLT1 | [3][4][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from Dapagliflozin through a multi-step process involving protection, epimerization, and deprotection. The following is a generalized protocol based on established methods for the synthesis of Dapagliflozin and its analogs.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound from Dapagliflozin.
Methodology:
-
Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are protected, commonly through acetylation using acetic anhydride (B1165640) in the presence of a catalyst like pyridine. This prevents side reactions in subsequent steps.
-
Oxidation at C4': The protected Dapagliflozin is subjected to an oxidation reaction to convert the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
-
Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired stereochemistry.
-
Deprotection: The protecting groups are removed to yield this compound. For acetyl groups, this is typically done by hydrolysis using a base such as sodium methoxide (B1231860) in methanol.
-
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.
Determination of Inhibitory Activity (Ki)
The inhibitory constant (Ki) of this compound against hSGLT1 and hSGLT2 can be determined using electrophysiological methods.
Experimental Workflow for Ki Determination:
Caption: Workflow for determining the inhibitory constant (Ki).
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is held at a constant voltage.
-
Substrate Application: A solution containing D-glucose is applied to the cells to induce a current mediated by the expressed SGLT transporter.
-
Inhibitor Application: Once a stable baseline current is established, solutions containing varying concentrations of this compound are applied to the cells.
-
Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is measured. The Ki value is then calculated by fitting the concentration-response data to the appropriate inhibition model.
Potential Signaling Pathway Interactions
While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is plausible that this compound may exert similar effects.
PI3K/AKT Signaling Pathway
Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, survival, and metabolism.
References
- 1. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. File:Dapagliflozin structure.svg - Wikimedia Commons [commons.wikimedia.org]
A Technical Guide to the Synthesis and Biological Evaluation of Dapagliflozin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] By blocking SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[2][4][5] Its mechanism of action is independent of insulin (B600854) secretion, offering a complementary approach to other antihyperglycemic therapies.[1][6] The clinical success of Dapagliflozin has spurred research into the synthesis and evaluation of its derivatives to explore potential improvements in efficacy, selectivity, pharmacokinetic profiles, and to investigate additional therapeutic applications, such as for heart failure and chronic kidney disease.[7] This guide provides a comprehensive overview of the synthetic strategies for creating Dapagliflozin derivatives and the methodologies for their biological evaluation.
Synthesis of Dapagliflozin and Its Derivatives
The core structure of Dapagliflozin is a C-aryl glucoside.[1] Synthetic strategies generally involve the coupling of a glucose-based moiety with a substituted aromatic aglycone. Several synthetic routes have been developed, with variations aimed at improving yield, purity, and environmental friendliness.[1][8]
A common approach involves the reaction of a protected gluconolactone (B72293) with an aryl lithium reagent, which is generated in situ from an aryl bromide.[1] The resulting intermediate is then subjected to reduction and deprotection steps to yield the final C-aryl glucoside.[1]
Synthesis of Key Metabolites and Derivatives:
-
Metabolites: Key metabolites of Dapagliflozin that have been synthesized for biological investigation include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin.[9] Synthetic protocols have been developed to access these compounds, which are important for understanding the drug's metabolic fate and the pharmacological activity of its byproducts.[9]
-
Nitric Oxide (NO) Donating Derivatives: To address cardiovascular complications often associated with type 2 diabetes, novel hybrids of Dapagliflozin incorporating a nitric oxide (NO) donor moiety have been designed and synthesized.[1][10] This strategy aims to combine the antihyperglycemic effect of SGLT2 inhibition with the antithrombotic properties of NO.[10]
-
Gem-difluoromethylenated Analogs: Modifications to the glucose moiety, such as the introduction of a gem-difluoromethylene group, have been explored.[11] Some of these analogs have shown enhanced in vitro inhibitory activity against human SGLT2 compared to the parent compound.[11]
Below is a generalized workflow for the synthesis of Dapagliflozin derivatives.
Biological Evaluation
The biological evaluation of Dapagliflozin derivatives is crucial to determine their potency, selectivity, and potential as therapeutic agents. This involves a series of in vitro and in vivo studies.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Dapagliflozin and its derivatives is the inhibition of SGLT2 in the proximal tubules of the kidneys.[2][7] This prevents the reabsorption of filtered glucose, leading to its excretion in the urine.[4] Beyond SGLT2 inhibition, studies suggest that Dapagliflozin may also exert its effects through other signaling pathways, such as the PI3K-Akt signaling pathway, which is involved in cellular processes like oxidative stress and endothelial function.[12] SGLT2 inhibitors have also been shown to improve cardiac function through the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cGMP-dependent protein kinase (PKG) signaling pathway.[13]
In Vitro Evaluation
SGLT2 Inhibition Assays: The inhibitory activity of Dapagliflozin derivatives against SGLT2 is typically assessed using cell-based assays.[5] A common method utilizes human kidney cell lines, such as HK-2, which endogenously express SGLT2.[14][15] The assay measures the uptake of a fluorescent glucose analog, like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), into the cells.[15] A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of glucose uptake via SGLT2.[15]
Table 1: In Vitro SGLT2 Inhibitory Activity of Dapagliflozin and a Derivative
| Compound | SGLT2 Inhibition | Assay System | Reference |
|---|---|---|---|
| Dapagliflozin | IC50 = 1.1 nM | Human SGLT2 | [16] |
| Phlorizin | 30.2% decrease in Na+-dependent glucose uptake at 100 µM | 2-NBDG uptake in HK-2 cells | [15] |
| Dapagliflozin | 43.7% decrease in Na+-dependent glucose uptake at 500 nM | 2-NBDG uptake in HK-2 cells | [15] |
| Gem-difluoromethylenated Analog (at C-4) | IC50 = 0.35 nM | In vivo rat model | [11] |
| NO-releasing hybrid 2 | Moderate SGLT2 inhibitory effects | Not specified |[10] |
In Vivo Evaluation
Animal Models: The in vivo efficacy of Dapagliflozin derivatives is often evaluated in animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats.[5][17] These studies assess the compound's ability to improve glucose homeostasis.
Key Parameters Measured:
-
Fasting and fed plasma glucose levels: To determine the effect on overall glycemic control.[5][17]
-
Oral glucose tolerance test (OGTT): To assess the improvement in glucose disposal after a glucose challenge.[5]
-
Urinary glucose excretion: To confirm the mechanism of action.[5]
-
Body weight: As SGLT2 inhibitors can lead to weight loss.[18]
-
Hemoglobin A1c (HbA1c): A long-term marker of glycemic control.[18]
Table 2: Summary of In Vivo Efficacy Data for Dapagliflozin
| Animal Model | Dose | Key Findings | Reference |
|---|---|---|---|
| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 mg/kg (single dose) | Reduced hyperglycemia | [5][17] |
| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 mg/kg (once daily for 2 weeks) | Significantly lowered fasting and fed glucose levels | [5][17] |
| Normal rats | 0.1 - 1.0 mg/kg (single dose) | Improved glucose tolerance | [5] |
| STZ-induced diabetic rats | 1 mg/kg/day for 8 weeks | Significantly reduced blood glucose, ameliorated cardiac dysfunction, and improved myocardial fibrosis |[19] |
Pharmacokinetics
The pharmacokinetic profile of Dapagliflozin has been well-characterized.[3] It is rapidly absorbed after oral administration, with a half-life of approximately 12.9 hours.[2][3] Metabolism occurs primarily in the liver and kidneys via glucuronidation to inactive metabolites.[2][3] When evaluating derivatives, it is essential to assess their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as structural modifications can significantly alter these parameters.
Experimental Protocols
Protocol: In Vitro SGLT2 Inhibition Assay using 2-NBDG in HK-2 Cells
This protocol is adapted from methodologies described for screening SGLT2 inhibitors.[15]
-
Cell Culture:
-
Culture human kidney 2 (HK-2) cells in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a Na+-containing or Na+-free buffer.
-
Pre-incubate the cells with various concentrations of the Dapagliflozin derivative or vehicle control for a specified time (e.g., 30 minutes).
-
Add 2-NBDG (e.g., 200 µM) to each well and incubate for a predetermined optimal time (e.g., 60 minutes).
-
To determine non-specific uptake, perform competition experiments by co-incubating with a high concentration of D-glucose (e.g., 30 mM).
-
Terminate the uptake by washing the cells with ice-cold Na+-free buffer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the intracellular 2-NBDG using a fluorescence microplate reader.
-
Calculate the percentage of SGLT2 inhibition by comparing the fluorescence in compound-treated wells to vehicle-treated wells, after subtracting the background fluorescence from Na+-free conditions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: In Vivo Efficacy Study in a Diabetic Rat Model
This protocol provides a general framework for assessing the antihyperglycemic effects of Dapagliflozin derivatives in a model like the Zucker diabetic fatty (ZDF) rat.[5]
-
Animal Model and Acclimatization:
-
Use male ZDF rats, a model of type 2 diabetes.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
Administer the Dapagliflozin derivative orally via gavage once daily for the duration of the study (e.g., 14 days).
-
Include a vehicle control group and a positive control group (e.g., Dapagliflozin).
-
-
Measurements:
-
Blood Glucose: Collect blood samples from the tail vein at regular intervals (e.g., before the first dose, and on specified days of the study) to measure fasting and fed plasma glucose levels.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (e.g., 2 g/kg) and measure blood glucose levels at 0, 30, 60, and 120 minutes post-glucose administration.
-
Urine Collection: House the rats in metabolic cages to collect 24-hour urine samples and measure urinary glucose excretion.
-
Body Weight: Record the body weight of each animal regularly throughout the study.
-
-
Data Analysis:
-
Analyze the changes in blood glucose, body weight, and urinary glucose excretion over time.
-
Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups with the control group.
-
Conclusion
The development of Dapagliflozin derivatives represents a promising avenue for advancing the treatment of type 2 diabetes and related comorbidities. By systematically synthesizing and evaluating new analogs, researchers can identify compounds with improved pharmacological profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel Dapagliflozin derivatives, ultimately contributing to the discovery of next-generation SGLT2 inhibitors.
References
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Design, synthesis and biological evaluation of nitric oxide releasing derivatives of dapagliflozin as potential anti-diabetic and anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Study of Dapagliflozin in Patients With Type 2 Diabetes Receiving High Doses of Insulin Plus Insulin Sensitizers: Applicability of a novel insulin-independent treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]
Physicochemical Characterization of Novel Dapagliflozin Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characterization of novel analogs of Dapagliflozin (B1669812), a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The development of new Dapagliflozin analogs is a promising avenue for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and expanding the clinical applications of SGLT2 inhibitors. This document outlines the key physicochemical properties of several classes of novel Dapagliflozin analogs, details the experimental protocols for their characterization, and visualizes relevant pathways and workflows.
Introduction to Dapagliflozin and SGLT2 Inhibition
Dapagliflozin is a C-glycosyl compound that functions as a selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.[1][2][3][4]
The therapeutic potential of SGLT2 inhibitors extends beyond glycemic control, with demonstrated benefits in cardiovascular and renal health.[5][6] Consequently, there is significant interest in the discovery and development of novel Dapagliflozin analogs with improved properties. A thorough physicochemical characterization of these new chemical entities is a critical step in the drug development process, as it influences their formulation, bioavailability, and overall clinical performance.
Novel Dapagliflozin Analogs and their Physicochemical Properties
Recent research has focused on the synthesis and evaluation of several new classes of Dapagliflozin analogs. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. While comprehensive physicochemical data for many novel compounds are not always publicly available, this section summarizes the key findings for some recently developed analog series.
Table 1: Physicochemical and Biological Activity Data of Novel Dapagliflozin Analogs
| Analog Class | Specific Compound Example | Molecular Weight ( g/mol ) | C log P | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin (Reference) | - | 408.87 | 3.4 | 1.12 | 1390 | ~1241 | [5][7] |
| C-benzyl glucoside analogs | Compound 14 | Not Reported | Not Reported | 0.64 | 500 | ~781 | [8] |
| Gem-difluoromethylenated analogs | Compound 11 | Not Reported | Not Reported | 0.35 | Not Reported | Not Reported | |
| Nitric oxide releasing derivatives | Compound 2 | Not Reported | Not Reported | Moderate Inhibition | Not Reported | Not Reported | [9] |
| Thiazolylmethylphenyl glucosides | Compound 14v | Not Reported | 2.7 - 3.0 | 0.720 | Not Reported | Not Reported | [7] |
| Thiazolylmethylphenyl glucosides | Compound 14y | Not Reported | 2.7 - 3.0 | 0.772 | Not Reported | Not Reported | [7] |
| Macrocyclic C-aryl glucosides | Compound 23 | Not Reported | Not Reported | 0.899 | Not Reported | Not Reported | [10] |
| Macrocyclic C-aryl glucosides | Compound 40 | Not Reported | Not Reported | 0.778 | Not Reported | Not Reported | [10][11] |
Note: "Not Reported" indicates that the data was not found in the cited literature. IC50 values represent the half-maximal inhibitory concentration and are a measure of the compound's potency.
Experimental Protocols for Physicochemical Characterization
A comprehensive physicochemical characterization is essential for the preclinical development of novel drug candidates. The following protocols are standard methods used for the evaluation of Dapagliflozin and its analogs.
Determination of pKa
The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug.
Method: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (typically 1-5 mg/mL).
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (for basic compounds) or sodium hydroxide (B78521) (for acidic compounds).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For compounds with low aqueous solubility, co-solvents or computational methods may be employed.
Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)
LogP (octanol-water partition coefficient) and logD (distribution coefficient at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.
Method: Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance). The two phases should be mutually saturated.
-
Sample Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
logP (for the non-ionized form): logP = log([Compound]octanol / [Compound]water)
-
logD (at a specific pH): logD = log([Compound]octanol / [Compound]aqueous)
-
Solubility Determination
Aqueous solubility is a crucial property that affects drug dissolution and absorption.
Method: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: Filter or centrifuge the suspension to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
Solid-State Characterization
The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.
3.4.1. Powder X-ray Diffraction (PXRD)
-
Purpose: To determine the crystallinity and polymorphic form of the compound.
-
Methodology: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is unique to the crystalline form of the substance.
3.4.2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point, glass transition temperature, and other thermal events.
-
Methodology: A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic or exothermic events are recorded as peaks in the thermogram.
3.4.3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and determine the presence of solvates or hydrates.
-
Methodology: The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss indicates decomposition or desolvation.
3.4.4. Dynamic Vapor Sorption (DVS)
-
Purpose: To assess the hygroscopicity of the compound.
-
Methodology: The sample is exposed to varying levels of relative humidity at a constant temperature, and the change in mass due to water sorption or desorption is measured.
3.4.5. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and particle size of the solid material.
-
Methodology: A focused beam of electrons is scanned over the sample surface to create an image.
Visualizations: Signaling Pathways and Experimental Workflows
SGLT2 Inhibition Signaling Pathway
The primary mechanism of action of Dapagliflozin and its analogs is the inhibition of SGLT2 in the renal proximal tubule.
References
- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Design, synthesis and biological evaluation of nitric oxide releasing derivatives of dapagliflozin as potential anti-diabetic and anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel macrocyclic C-aryl glucoside SGLT2 inhibitors as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of galacto-Dapagliflozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of galacto-Dapagliflozin, an analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This guide details the core methodologies for assessing its inhibitory activity against human SGLT2 and SGLT1, outlines relevant cell-based functional assays, and explores the key signaling pathways modulated by SGLT2 inhibition. All quantitative data is presented in standardized tables, and experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of the preclinical evaluation of this compound.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents that have revolutionized the management of type 2 diabetes mellitus. By blocking glucose reabsorption in the proximal tubules of the kidneys, these agents lower blood glucose levels independently of insulin (B600854) action.[1] Dapagliflozin is a highly selective SGLT2 inhibitor.[2] Chemical modifications to the parent compound, such as the alteration of the glucose moiety to galactose in this compound, are explored to investigate structure-activity relationships and refine pharmacological profiles. A thorough in vitro characterization is the foundational step in evaluating the potential of such analogs. This guide outlines the essential in vitro assays and conceptual frameworks for the characterization of this compound's activity.
Quantitative Analysis of Inhibitory Activity
The primary in vitro assessment of a novel SGLT2 inhibitor is the determination of its binding affinity and inhibitory potency against the target transporter and its isoforms. The data for this compound is summarized below, with Dapagliflozin included for comparative context.
| Compound | Target | Parameter | Value | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT2 | K_i | 2 nM | >12,500-fold |
| hSGLT1 | K_i | >25,000 nM | ||
| Dapagliflozin | hSGLT2 | IC_50 | 2.9 nM | ~317-fold |
| hSGLT1 | IC_50 | 920.4 nM |
K_i (Inhibition Constant) reflects the binding affinity of the compound to the transporter. A lower K_i value indicates a higher binding affinity. IC_50 (Half-maximal Inhibitory Concentration) is the concentration of the inhibitor required to reduce the rate of a biological process by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe representative protocols for the key experiments used to characterize SGLT2 inhibitors like this compound.
Radioligand Binding Assay for SGLT2
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the SGLT2 transporter, allowing for the determination of the inhibition constant (K_i).
Objective: To determine the binding affinity of this compound for human SGLT1 and SGLT2.
Materials:
-
Membrane preparations from HEK293 cells stably overexpressing human SGLT2 or SGLT1.
-
Radioligand (e.g., [³H]dapagliflozin).
-
Test compound: this compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells overexpressing the target transporter in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), the radioligand at a concentration close to its K_d value, and varying concentrations of this compound.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC_50 values are determined by non-linear regression of the competition binding data. The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.
Cell-Based Glucose Uptake Assay
This functional assay measures the inhibition of glucose transport into cells that endogenously or recombinantly express SGLT2.
Objective: To determine the functional potency (IC_50) of this compound in inhibiting SGLT2-mediated glucose uptake.
Materials:
-
Human kidney proximal tubule cells (e.g., HK-2) or HEK293 cells stably expressing hSGLT2.[3]
-
Fluorescent D-glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][5]
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Sodium-free buffer (for determining non-SGLT mediated uptake).
-
Test compound: this compound.
-
96-well, black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and culture until they form a confluent monolayer.[6]
-
Pre-incubation: Wash the cells with a sodium-free buffer. Then, pre-incubate the cells with varying concentrations of this compound in a sodium-containing buffer for 15-30 minutes at 37°C. Include control wells with vehicle only (total uptake) and wells with a sodium-free buffer (non-SGLT mediated uptake).[4]
-
Initiation of Uptake: Add the fluorescent glucose analog, 2-NBDG, to each well to a final concentration of 100-200 µM.[6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]
-
Termination of Uptake: Stop the uptake by aspirating the medium and washing the cells three times with an ice-cold sodium-free buffer.[4]
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation/emission ~485/535 nm).[6]
-
Data Analysis: Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the total uptake. Determine the IC_50 value by plotting the percentage of inhibition of SGLT2-mediated glucose uptake against the log concentration of this compound and fitting the data using non-linear regression.[4]
Visualization of Methodologies and Pathways
Diagrams are provided to visually represent the experimental workflow and the key signaling pathways influenced by SGLT2 inhibition.
Caption: Experimental workflow for in vitro characterization.
References
- 1. Frontiers | SGLT2 inhibitors suppress epithelial–mesenchymal transition in podocytes under diabetic conditions via downregulating the IGF1R/PI3K pathway [frontiersin.org]
- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Investigating the Therapeutic Potential of Dapagliflozin Prodrugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes and has demonstrated significant cardiovascular and renal benefits. However, the parent molecule exhibits certain physicochemical limitations, including hygroscopicity and thermal instability, which can present challenges during manufacturing and formulation.[1][2] This technical guide explores the therapeutic potential of Dapagliflozin prodrugs, designed to overcome these limitations while retaining the therapeutic efficacy of the parent compound. We delve into the design, synthesis, and evaluation of these prodrugs, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Rationale for Dapagliflozin Prodrug Development
The primary motivation for developing Dapagliflozin prodrugs is to enhance the drug's physicochemical properties.[1][2] Specifically, the goals are to:
-
Improve Stability: Reduce hygroscopicity (the tendency to absorb moisture from the air) and increase thermal stability, leading to a more robust and manufacturable drug substance.[1][2]
-
Enhance Manufacturability: A more stable compound simplifies the manufacturing process, potentially reducing costs and improving batch-to-batch consistency.[3]
-
Maintain Therapeutic Efficacy: The prodrug strategy aims to deliver Dapagliflozin effectively in vivo, ensuring that the pharmacokinetic and pharmacodynamic profiles remain comparable to the parent drug.[1][2]
Ester prodrugs of Dapagliflozin have emerged as a promising approach. These compounds are designed to be inactive until they are metabolized in the body to release the active Dapagliflozin.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Dapagliflozin prodrugs.
Table 1: Comparative Pharmacokinetics of Dapagliflozin Ester Prodrugs and Dapagliflozin Propanediol Hydrate (DPD) in Dogs [2]
| Compound | Cmax (µg/mL) | AUC0-48h (µg·h/mL) |
| DPD (Farxiga®) | 1.67 | 14.27 |
| Prodrug 8a | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8b | 1.35 | 14.78 |
| Prodrug 8c | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8d | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8e | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8f | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8g | Significantly Lower than DPD | Significantly Lower than DPD |
| Prodrug 8h | Significantly Lower than DPD | Significantly Lower than DPD |
Table 2: Bioanalytical Method Validation for Dapagliflozin in Rat Plasma using UHPLC-Q-Orbitrap MS [4]
| Parameter | Result |
| Linearity Range | 10-10000 µg/L |
| Determination Coefficient (R²) | 0.9987 |
| Lower Limit of Quantification (LLOQ) | 10 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (RE%) | < 10% |
| Extraction Recovery | 86.16–96.06% |
| Matrix Effect (RSD%) | 2.18–5.15% |
| Stability (RSD%) | 2.34–6.03% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of Dapagliflozin prodrugs.
Synthesis of Dapagliflozin Ester Prodrugs
This protocol describes a general method for the synthesis of Dapagliflozin ester prodrugs. The specific acylating agent would be varied to produce different ester prodrugs (e.g., acetate (B1210297), formate).
Objective: To synthesize ester prodrugs of Dapagliflozin.
Materials:
-
Dapagliflozin
-
Acylating agent (e.g., Acetic anhydride, Formic acid)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: Dissolve Dapagliflozin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the acylating agent (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Dapagliflozin) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Dapagliflozin ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Stability Studies
This protocol outlines a method for assessing the stability of Dapagliflozin prodrugs under various stress conditions.
Objective: To evaluate the stability of Dapagliflozin prodrugs under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.
Materials:
-
Dapagliflozin prodrug
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Dapagliflozin prodrug in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid prodrug in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid prodrug to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.
-
-
Sample Preparation for Analysis:
-
For liquid samples (acid, base, oxidative), neutralize the solutions (acid with NaOH, base with HCl) and dilute to a suitable concentration with the mobile phase.
-
For solid samples (thermal, photolytic), dissolve a known amount in a suitable solvent and dilute to a suitable concentration with the mobile phase.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact prodrug from any degradation products.
-
Data Analysis: Calculate the percentage of the remaining prodrug in each sample compared to an unstressed control sample.
Hygroscopicity Testing
This protocol describes a method for determining the hygroscopicity of Dapagliflozin prodrugs using Gravimetric Sorption Analysis (GSA).
Objective: To assess the moisture sorption characteristics of Dapagliflozin prodrugs.
Materials:
-
Dapagliflozin prodrug
-
Gravimetric Sorption Analyzer (GSA)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the Dapagliflozin prodrug onto the GSA sample pan.
-
Equilibration: Equilibrate the sample at a defined relative humidity (RH), typically 40% RH, at 25°C until a stable weight is achieved.
-
Sorption/Desorption Cycle:
-
Sorption: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the weight change is negligible.
-
Desorption: Decrease the RH in a stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
-
Determine the hygroscopicity classification based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial standards.
-
Pharmacokinetic Study in Sprague-Dawley Rats
This protocol details a pharmacokinetic study of a Dapagliflozin prodrug in rats.[4]
Objective: To determine the pharmacokinetic profile of a Dapagliflozin prodrug after oral administration to Sprague-Dawley rats.[4]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
Fasted overnight before dosing, with free access to water.
Materials:
-
Dapagliflozin prodrug
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Validated bioanalytical method (LC-MS/MS) for the quantification of the prodrug and Dapagliflozin in rat plasma.[4]
Procedure:
-
Dosing: Administer a single oral dose of the Dapagliflozin prodrug formulation to the rats via oral gavage. The dose will depend on the specific prodrug and study objectives.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.[4]
-
Plasma Preparation: Immediately transfer the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples at 4000 rpm for 5 minutes to separate the plasma.[4]
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Thaw the plasma samples on the day of analysis.
-
Prepare the samples for analysis according to the validated LC-MS/MS method. This typically involves protein precipitation with a solvent like acetonitrile.[4]
-
Analyze the samples to determine the concentrations of the Dapagliflozin prodrug and the active Dapagliflozin.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL/F).
-
Visualization of Signaling Pathways and Workflows
Dapagliflozin Mechanism of Action and Signaling Pathway
Experimental Workflow for Dapagliflozin Prodrug Evaluation
Conclusion
The development of Dapagliflozin prodrugs represents a promising strategy to enhance the physicochemical properties of this important therapeutic agent. The data presented in this guide indicate that ester prodrugs can be synthesized to have improved stability and hygroscopicity while maintaining a pharmacokinetic profile comparable to the parent drug. The detailed experimental protocols provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of these and other Dapagliflozin prodrugs. The visualization of the underlying signaling pathways and experimental workflows serves to contextualize the research and development process. Further investigation into the long-term stability, safety, and efficacy of lead prodrug candidates is warranted to advance these promising compounds toward clinical application.
References
- 1. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. | Semantic Scholar [semanticscholar.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
A Technical Guide to galacto-Dapagliflozin (CAS Number: 1408245-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of galacto-Dapagliflozin, a C-aryl glycoside and a stereoisomer of the well-known SGLT2 inhibitor, Dapagliflozin. This document consolidates available data on its chemical properties, mechanism of action, and inhibitory activity. Detailed, representative experimental protocols for its synthesis, biological evaluation, and analytical characterization are presented to support further research and development. The information is structured to be a valuable resource for professionals in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, with the CAS number 1408245-02-2, is the D-galactose isomer of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a key membrane protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels, a mechanism that has proven effective in the management of type 2 diabetes mellitus.[2] While Dapagliflozin has been extensively studied and approved for clinical use, its galacto-isomer provides a valuable tool for understanding the structure-activity relationships of SGLT inhibitors. This guide focuses on the technical aspects of this compound, presenting its known characteristics and detailed methodologies for its study.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1408245-02-2 |
| IUPAC Name | (2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Synonyms | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol |
| Molecular Formula | C₂₁H₂₅ClO₆ |
| Molecular Weight | 408.9 g/mol |
| Appearance | Crystalline Solid |
| Purity | ≥95% |
Mechanism of Action and Biological Activity
Like its glucose counterpart, this compound is an inhibitor of sodium-glucose cotransporters. Its primary mechanism of action involves the competitive inhibition of SGLT2, which is predominantly located in the S1 segment of the proximal renal tubule.[1] By blocking SGLT2, this compound is expected to reduce the reabsorption of filtered glucose from the tubular fluid, leading to its excretion in the urine.
Inhibitory Activity
The inhibitory potency and selectivity of this compound against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) have been quantified and are presented below.
| Parameter | hSGLT1 | hSGLT2 | Selectivity (SGLT1/SGLT2) |
| Kᵢ (nM) | 25,000 | 2 | 12,500-fold |
| Dissociation Half-Time (t½, off) | 1-2 seconds | Not explicitly stated, but implied to be slower than for hSGLT1 | - |
Kᵢ (Inhibition Constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
The data indicates that this compound is a potent inhibitor of hSGLT2 with a high degree of selectivity over hSGLT1.[3]
Signaling Pathway
The proposed mechanism of action for SGLT2 inhibitors like this compound is illustrated in the following signaling pathway diagram.
Caption: SGLT2 Inhibition Pathway.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis, biological evaluation, and analytical characterization of this compound.
Synthesis of this compound (Representative Protocol)
Step 1: Preparation of the Aryl Lithium Reagent
-
To a solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium reagent.
Step 2: C-Glycosylation
-
In a separate flask, dissolve per-O-trimethylsilyl-D-galactonolactone in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared aryl lithium reagent from Step 1 to the solution of the protected galactonolactone.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
Step 3: Reductive Deprotection
-
Quench the reaction at -78 °C by the addition of a solution of methanesulfonic acid in methanol (B129727).
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a mixture of dichloromethane (B109758) and acetonitrile.
-
Cool the solution to 0 °C and add triethylsilane (Et₃SiH) followed by boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Caption: Synthetic Workflow for this compound.
SGLT2 Inhibition Assay (Representative Protocol)
The following is a representative protocol for a radioligand binding assay to determine the inhibitory activity of compounds like this compound on SGLT2.[1][5]
Materials:
-
HEK293 cells stably expressing human SGLT2 (hSGLT2).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Radioligand: [³H]dapagliflozin.[1]
-
Non-labeled SGLT2 inhibitor (for determining non-specific binding, e.g., Dapagliflozin).
-
Test compound: this compound.
-
96-well filter plates with GF/C filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSGLT2 cells to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, unlabeled SGLT2 inhibitor (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Add the radioligand ([³H]dapagliflozin) at a concentration close to its K_d value.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: SGLT2 Inhibition Assay Workflow.
Analytical Characterization (Representative Protocol)
A validated LC-MS/MS method is crucial for the accurate quantification and characterization of this compound and its isomers. The following is a representative protocol.[6][7]
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical composition could be 20:80 (v/v) aqueous:organic.[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: For Dapagliflozin, a common transition is m/z 426.2 → 107.2.[7] A similar transition would be optimized for this compound.
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Sample Preparation: For analysis from a formulation, dissolve the sample in the mobile phase. For biological matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary.
-
LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Generate a calibration curve from the peak areas of the standard solutions. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Conclusion
This compound is a potent and highly selective inhibitor of hSGLT2. Its study provides valuable insights into the structure-activity relationships of SGLT inhibitors. This technical guide has summarized the available quantitative data and provided detailed, representative experimental protocols to facilitate further research into this and related compounds. The provided workflows and methodologies offer a solid foundation for scientists and researchers in the field of diabetes drug discovery and development.
References
The Convergence of Anti-Diabetic and Anti-Thrombotic Therapies: A Technical Guide to Nitric Oxide-Releasing Dapagliflozin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiovascular complications remain a leading cause of morbidity and mortality in patients with type 2 diabetes mellitus (T2DM). This has spurred the development of novel therapeutic agents that not only manage hyperglycemia but also confer cardiovascular protection. This technical guide delves into the discovery and synthesis of a promising new class of hybrid agents: nitric oxide (NO)-releasing derivatives of dapagliflozin (B1669812). Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, effectively controls blood glucose levels. The conjugation of a nitric oxide-donating moiety to the dapagliflozin scaffold aims to synergistically address both hyperglycemia and the increased risk of thrombosis in diabetic patients by leveraging the vasodilatory and anti-platelet aggregation properties of NO. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and a summary of the biological evaluation of these novel compounds, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.
Introduction
Type 2 diabetes mellitus is intrinsically linked to a heightened risk of cardiovascular diseases, including heart failure and thrombotic events.[1] While SGLT2 inhibitors like dapagliflozin have demonstrated significant cardiovascular benefits beyond their glucose-lowering effects, there is a continuous drive to develop therapies with enhanced cardioprotective profiles.[1] Nitric oxide is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and reducing neutrophil adherence.[1][2]
The strategic hybridization of dapagliflozin with a nitric oxide donor presents a novel therapeutic approach to concurrently manage hyperglycemia and mitigate cardiovascular risk in T2DM patients. This guide focuses on the work of Li et al. (2018), who designed and synthesized a series of NO-releasing dapagliflozin derivatives and evaluated their potential as dual-action anti-diabetic and anti-thrombotic agents.[1]
Synthesis of Nitric Oxide-Releasing Dapagliflozin Derivatives
The synthesis of the target hybrid compounds involves a multi-step process, beginning with the modification of a key intermediate in the dapagliflozin synthesis pathway. A general synthetic scheme is outlined below, based on the strategy described by Li et al. (2018) and reviewed by Balkanski (2021).[1][3]
Logical Flow of Synthesis
The synthesis commences with a protected dapagliflozin intermediate, which undergoes demethylation to expose a phenolic hydroxyl group. This phenol (B47542) is then alkylated with a bromoalkane, followed by hydrolysis to yield an intermediate alcohol. Finally, the target nitric oxide-releasing derivative is obtained through nitration of the terminal hydroxyl group.
References
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Galacto-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise.[1] One such related substance is Galacto-Dapagliflozin, a stereoisomer of Dapagliflozin.[3][][5][6] Given that impurities can affect the efficacy and safety of the final drug product, regulatory agencies mandate strict control over their levels.[1] Therefore, robust and validated analytical methods for the quantification of this compound are crucial for quality control in drug development and manufacturing.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods for Quantification
The primary analytical techniques for the quantification of Dapagliflozin and its related impurities, including this compound, are chromatography-based methods. These methods offer the necessary specificity and sensitivity to separate and quantify structurally similar compounds.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of impurities in pharmaceutical substances.[1] Reverse-phase HPLC with UV detection is a common approach for the analysis of Dapagliflozin and its related compounds.[7]
-
Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity.[8][9] This method is particularly suitable for resolving complex mixtures of impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It is often employed for the identification and quantification of impurities at very low levels.
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC
This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of this compound in the presence of Dapagliflozin and other related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate).
-
Reference standards for Dapagliflozin and this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 224 nm.[10]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh a sample containing Dapagliflozin and potential impurities and dissolve it in the diluent to a known concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the calibration standards and the sample solution.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time, confirmed by spiking with the reference standard.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
5. System Suitability:
-
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system.
-
Typical parameters include:
-
Tailing factor for the this compound peak (should be ≤ 2.0).
-
Theoretical plates for the this compound peak (should be ≥ 2000).
-
Resolution between this compound and Dapagliflozin peaks (should be ≥ 1.5).[10]
-
Protocol 2: Quantification of this compound by UPLC
This protocol outlines a UPLC method for the rapid and sensitive quantification of this compound.
1. Instrumentation and Materials:
-
UPLC system with a PDA detector.
-
UPLC column (e.g., Zorbax phenyl column, 50 x 3.0 mm, 1.8 μm).[8]
-
Other materials as listed in Protocol 1.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) in isocratic mode.[8][9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.[8]
-
Injection Volume: 2 µL.[8]
3. Preparation of Solutions and Analysis Procedure:
-
Follow the procedures described in Protocol 1 for the preparation of solutions and the analysis procedure, adjusting concentrations and volumes as necessary for the increased sensitivity of the UPLC system.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Dapagliflozin and its impurities using HPLC and UPLC methods, which are indicative of the expected performance for this compound analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Table 2: UPLC Method Validation Parameters for Impurity Quantification [8][9]
| Parameter | Dapagliflozin | Impurities |
| Linearity Range | 30-70 μg/mL | 1-10 μg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low µg/mL range | Low µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range | Low µg/mL range |
| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |
| Precision (% RSD) | < 2.0% | < 2.0% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Caption: Relationship between Dapagliflozin and Impurity Analysis.
References
- 1. alentris.org [alentris.org]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. alentris.org [alentris.org]
- 5. caymanchem.com [caymanchem.com]
- 6. vsquarelifescience.com [vsquarelifescience.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. scispace.com [scispace.com]
Application Note: Development of a Robust RP-HPLC Method for Enantiomeric Separation of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Dapagliflozin and its enantiomer. The protocol emphasizes a systematic approach to chiral stationary phase (CSP) screening, mobile phase optimization, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The provided methodologies and protocols are designed to be readily implemented in a quality control or research and development setting for the accurate determination of enantiomeric purity.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[1] As with many pharmaceutical compounds, the stereochemistry of Dapagliflozin is critical to its therapeutic effect and safety profile. The manufacturing process of Dapagliflozin may result in the formation of its unwanted enantiomer as an impurity.[1] Therefore, a robust and reliable analytical method for the separation and quantification of these enantiomers is essential for ensuring the quality and safety of the active pharmaceutical ingredient (API) and final drug product. This application note provides a detailed guide for the development and validation of such a method.
Physicochemical Properties of Dapagliflozin
A thorough understanding of the physicochemical properties of Dapagliflozin is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Chemical Formula | C21H25ClO6 | [2] |
| Molecular Weight | 408.87 g/mol | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [2] |
| UV Absorbance Maxima (λmax) | 220 nm, 224 nm, 227 nm, 234 nm, 237 nm, 278 nm |
RP-HPLC Method Development
The development of a successful chiral separation method involves a systematic screening of chiral stationary phases and optimization of the mobile phase.
Chiral Stationary Phase (CSP) Screening
The selection of an appropriate CSP is the most critical step in chiral method development. A screening approach using a variety of CSPs with different chiral selectors is recommended. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often a good starting point due to their broad applicability.
Recommended Initial CSP Screening:
| Chiral Stationary Phase (CSP) | Type | Potential for Separation |
| Chiralcel® OJ-3R | Cellulose tris(4-methylbenzoate) | Proven effective for Dapagliflozin enantiomers.[1] |
| Chiralpak® AD-H / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | High success rate for a wide range of chiral compounds.[3] |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different selectivity compared to AD phases. |
| Cyclodextrin-based CSPs (e.g., CYCLOBOND™) | β-cyclodextrin derivatives | Can provide unique enantioselectivity through inclusion complexation. |
Screening Workflow:
Caption: CSP screening workflow.
Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition should be optimized to achieve baseline separation (Resolution (Rs) > 1.5) with good peak shape and a reasonable run time.
Key Parameters to Optimize:
-
Organic Modifier: Acetonitrile and methanol are common choices for reversed-phase chiral HPLC. The type and percentage of the organic modifier significantly impact retention and selectivity.
-
Aqueous Phase: A buffered aqueous phase is often used to control the ionization state of the analyte. Phosphate and borate (B1201080) buffers are common.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[4]
Recommended RP-HPLC Protocol
Based on published methods, the following protocol using a Chiralcel® OJ-3R column has been shown to be effective for the separation of Dapagliflozin enantiomers.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OJ-3R (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with:Mobile Phase A: Water/Acetonitrile (95:5, v/v)Mobile Phase B: Acetonitrile/Water (95:5, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Dapagliflozin reference standard (containing both enantiomers) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Preparation of Sample Solution
-
Accurately weigh a quantity of the Dapagliflozin API or powdered tablets equivalent to about 10 mg of Dapagliflozin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6]
Validation Workflow:
Caption: Method validation workflow.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject diluent, a solution of the desired enantiomer, and a solution containing both enantiomers. | The peak for the undesired enantiomer should be well-resolved from the main peak and any other impurities (Resolution > 1.5). No interference from the diluent at the retention times of the enantiomers. |
| Linearity | Prepare a series of at least five concentrations of the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range is established by the linearity data. | The range should cover the expected concentrations of the undesired enantiomer in the sample. |
| Accuracy | Perform recovery studies by spiking the drug substance with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. | The mean recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with the undesired enantiomer at the specification limit on the same day. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 10.0%. |
| Limit of Detection (LOD) | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The method should be able to detect the presence of the undesired enantiomer at a low concentration. |
| Limit of Quantitation (LOQ) | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. | The RSD for the precision at the LOQ should be ≤ 10.0%. |
| Robustness | Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | The system suitability parameters (resolution, tailing factor) should remain within acceptable limits. |
| Solution Stability | Analyze prepared standard and sample solutions at regular intervals (e.g., 0, 8, 16, 24 hours) when stored under specified conditions (e.g., room temperature, refrigerated). | The results should not show a significant change over the tested period (e.g., < 2% deviation from the initial value). |
Conclusion
The RP-HPLC method described in this application note, utilizing a Chiralcel® OJ-3R column, provides a reliable and robust solution for the enantiomeric separation of Dapagliflozin. By following the systematic approach to method development and the detailed validation protocol, researchers and analytical scientists can confidently implement this method for routine quality control testing and in support of drug development activities. The provided workflows and tables offer a clear and concise guide for successful implementation.
References
Application Notes and Protocols for In Vitro Measurement of SGLT2 Inhibition by Galacto-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 2 (SGLT2) is a crucial protein in the kidneys, responsible for reabsorbing approximately 90% of the glucose from glomerular filtrate back into the bloodstream.[1] This function makes SGLT2 a prime therapeutic target for managing type 2 diabetes mellitus. SGLT2 inhibitors, such as Dapagliflozin, effectively block this transporter, leading to increased urinary glucose excretion and consequently lower blood glucose levels.[1][2] The development of novel SGLT2 inhibitors, including potential derivatives like galacto-Dapagliflozin, necessitates robust and reliable in vitro assays to characterize their inhibitory potency and selectivity.
This document provides detailed application notes and protocols for key in vitro assays to measure the inhibition of SGLT2 by novel compounds like this compound, using Dapagliflozin as a reference compound.
Mechanism of SGLT2 Action and Inhibition
SGLT2 is located on the apical membrane of the proximal convoluted tubule cells in the kidneys.[1][3] It utilizes the electrochemical gradient of sodium, maintained by the basolateral Na+/K+-ATPase, to transport glucose against its concentration gradient into the cells.[2] The reabsorbed glucose is then released into the bloodstream via GLUT2 transporters on the basolateral membrane.[2] SGLT2 inhibitors competitively block the glucose binding site of the transporter, thereby preventing glucose reabsorption.[4]
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Data Presentation: Inhibitory Potency of SGLT2 Inhibitors
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Dapagliflozin against SGLT2 and SGLT1, highlighting its selectivity. When characterizing this compound, a similar data table should be generated.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | 1.2 | 1400 | ~1200 |
| Phlorizin | 39 | 300 | ~8 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Cell-Based Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in cells expressing SGLT2. It is a non-radioactive and high-throughput method for screening SGLT2 inhibitors.[5]
Principle: Cells overexpressing human SGLT2 (hSGLT2) will uptake 2-NBDG in a sodium-dependent manner. SGLT2 inhibitors will block this uptake, resulting in a decrease in intracellular fluorescence.
Caption: Workflow for the cell-based fluorescent glucose uptake assay.
Materials:
-
HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)[6]
-
96-well black, clear-bottom plates[2]
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit - KRH buffer)
-
Sodium-free buffer (replace NaCl with choline (B1196258) chloride)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compounds (this compound) and reference inhibitor (Dapagliflozin)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)[1]
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay. Culture for 24-48 hours.[2]
-
Assay Preparation:
-
On the day of the assay, gently wash the cells twice with pre-warmed sodium-free buffer.[2]
-
Prepare serial dilutions of this compound and Dapagliflozin in sodium-containing buffer.
-
-
Pre-incubation:
-
Glucose Uptake:
-
Termination and Lysis:
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).[2]
-
Data Analysis:
-
Calculate SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.[2]
-
Plot the percentage of inhibition of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[2]
-
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2. It is a direct measure of the compound's affinity for the transporter.
Principle: A radiolabeled SGLT2 inhibitor (e.g., [³H]dapagliflozin) is incubated with membranes prepared from cells overexpressing SGLT2. A test compound that binds to SGLT2 will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The binding affinity (Ki) of the test compound is inversely proportional to the amount of bound radioactivity.[2]
Caption: Workflow for the SGLT2 radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human SGLT2[2]
-
Cell lysis buffer and binding buffer[2]
-
Radioligand: [³H]dapagliflozin[2]
-
Non-labeled SGLT2 inhibitor (for determining non-specific binding, e.g., Dapagliflozin)[2]
-
Test compounds (this compound)
-
GF/C filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]
-
-
Filtration:
-
Radioactivity Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[2]
-
-
Data Analysis:
Considerations for this compound
-
SGLT2 Affinity for Galactose: SGLT2 has a significantly lower affinity for galactose compared to glucose.[3] This suggests that a galactose-conjugated Dapagliflozin might have a different binding affinity and inhibitory potency compared to the parent compound. The assays described above will be critical in quantifying this difference.
-
Synthesis and Purity: Ensure the synthesized this compound is of high purity to obtain accurate and reproducible results. Characterization by methods such as NMR and mass spectrometry is essential.
-
Selectivity: It will be important to perform these assays on cells expressing SGLT1 as well to determine the selectivity of this compound for SGLT2 over SGLT1. A change in the sugar moiety could alter the selectivity profile.
By following these detailed protocols and considering the unique properties of a galactose-conjugated inhibitor, researchers can effectively characterize the in vitro SGLT2 inhibitory activity of novel compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. youtube.com [youtube.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Cell-Based Models to Study Galacto-Dapagliflozin Efficacy
Introduction
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that promotes urinary glucose excretion by preventing glucose reabsorption in the proximal renal tubules.[1][2][3] This mechanism, independent of insulin (B600854) secretion, has made it a cornerstone in the management of type 2 diabetes.[2] Galacto-Dapagliflozin, a conceptual derivative, involves the conjugation of a galactose moiety to the Dapagliflozin molecule. This modification is hypothesized to facilitate targeted delivery to cells expressing galactose-specific receptors, such as the asialoglycoprotein receptor (ASGPR) predominantly found on hepatocytes.[4][5][6] The conjugation of galactose to drug carriers has been shown to enhance cellular uptake in cells expressing these receptors.[4] This document provides detailed application notes and protocols for establishing cell-based models to investigate the efficacy and mechanism of action of this compound.
Rationale for Cell-Based Models
Cell-based assays are indispensable for the preclinical evaluation of novel therapeutic agents. They offer a controlled environment to dissect molecular mechanisms, assess target engagement, and determine compound efficacy and cytotoxicity. For this compound, key questions to be addressed using cell-based models include:
-
SGLT2 Inhibition: Does this compound retain the SGLT2 inhibitory activity of its parent compound, Dapagliflozin?
-
Targeted Uptake: Does the galactose moiety facilitate preferential uptake into cells expressing galactose receptors?
-
Downstream Signaling: How does this compound modulate key signaling pathways, such as the AMPK pathway, which is known to be influenced by Dapagliflozin?[7][8][9][10]
-
Functional Outcomes: What is the effect of this compound on cellular processes like glucose uptake, oxidative stress, and apoptosis?
Recommended Cell Lines
The choice of cell lines is critical for elucidating the specific effects of this compound. A panel of cell lines is recommended to address the key research questions:
| Cell Line | Tissue of Origin | Key Characteristics | Rationale for Use |
| HK-2 | Human Kidney Proximal Tubule | Endogenously expresses SGLT2.[11] | To assess the direct SGLT2 inhibitory activity of this compound. |
| HepG2 | Human Liver Carcinoma | Expresses high levels of the asialoglycoprotein receptor (ASGPR).[5] | To investigate galactose-mediated targeted uptake and subsequent intracellular effects. |
| CHO-hSGLT2 | Chinese Hamster Ovary (engineered) | Stably overexpresses human SGLT2.[12] | A robust model for high-throughput screening of SGLT2 inhibitors. |
| L6 myotubes | Rat Skeletal Muscle | Expresses GLUT4 and exhibits insulin-stimulated glucose uptake.[13] | To study the effects on glucose uptake in a non-SGLT2 dependent, insulin-sensitive cell type. |
| HUVEC | Human Umbilical Vein Endothelial Cells | A model for studying endothelial dysfunction in diabetes. | To evaluate the protective effects of this compound against high glucose-induced inflammation and apoptosis.[9] |
Experimental Protocols
Objective: To quantify the inhibition of glucose transport by this compound in SGLT2-expressing cells and to assess its impact on glucose uptake in other relevant cell types.
A. 2-NBDG Fluorescent Glucose Uptake Assay
This method utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.[11][12]
Materials:
-
HK-2 or CHO-hSGLT2 cells
-
2-NBDG
-
Dapagliflozin (as a positive control)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in 96-well plates and grow to confluence.
-
Wash cells twice with KRH buffer.
-
Pre-incubate cells with varying concentrations of Dapagliflozin or this compound in KRH buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a microplate reader (Excitation/Emission ~485/535 nm).
B. Radiolabeled Glucose Uptake Assay
This classic method uses a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to provide a highly sensitive measure of glucose uptake.[14]
Materials:
-
Selected cell lines
-
2-deoxy-D-[³H]glucose
-
Dapagliflozin
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Culture cells in 24-well plates to near confluence.
-
Wash cells twice with KRH buffer.
-
Treat cells with Dapagliflozin or this compound in KRH buffer for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10-30 minutes.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
Objective: To determine if the galactose moiety on this compound facilitates uptake via the asialoglycoprotein receptor (ASGPR) in HepG2 cells.
Materials:
-
HepG2 cells
-
Fluorescently-labeled this compound
-
Unlabeled this compound
-
Free galactose
-
Confocal microscope or flow cytometer
Protocol:
-
Culture HepG2 cells on glass coverslips (for microscopy) or in suspension (for flow cytometry).
-
For competition assay, pre-incubate one group of cells with a high concentration of free galactose for 30 minutes to block the ASGPRs.
-
Treat the cells with fluorescently-labeled this compound in the presence or absence of excess unlabeled this compound or free galactose.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells thoroughly with ice-cold PBS to remove unbound compound.
-
Analyze the cells by confocal microscopy to visualize cellular localization or by flow cytometry to quantify cellular uptake. A decrease in fluorescence in the presence of free galactose would indicate ASGPR-mediated uptake.
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK signaling pathway. Dapagliflozin has been shown to activate AMPK, which plays a crucial role in cellular energy homeostasis.[7][8][9][10]
Materials:
-
Selected cell lines
-
This compound
-
Dapagliflozin
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AMPKα, anti-total-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound or Dapagliflozin for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Objective: To assess the potential cytotoxic effects of this compound and its ability to protect cells from high glucose-induced apoptosis.
A. MTT Assay for Cell Viability
Materials:
-
Selected cell lines
-
This compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
HUVEC or other relevant cell lines
-
High glucose media
-
This compound
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Protocol:
-
Culture cells in normal or high glucose media with or without this compound for 48-72 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values for Glucose Uptake Inhibition
| Compound | Cell Line | IC50 (nM) |
| Dapagliflozin | HK-2 | Value |
| This compound | HK-2 | Value |
| Dapagliflozin | CHO-hSGLT2 | Value |
| This compound | CHO-hSGLT2 | Value |
Table 2: Cellular Uptake of Fluorescently-Labeled this compound in HepG2 Cells
| Treatment | Mean Fluorescence Intensity | % Inhibition |
| Labeled this compound | Value | N/A |
| + Unlabeled this compound | Value | Value |
| + Free Galactose | Value | Value |
Table 3: Effect on AMPK Phosphorylation
| Treatment | Cell Line | p-AMPKα / Total AMPKα (Fold Change) |
| Vehicle | HUVEC | 1.0 |
| Dapagliflozin | HUVEC | Value |
| This compound | HUVEC | Value |
Table 4: Effect on Cell Viability and Apoptosis in High Glucose-Treated HUVECs
| Treatment | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Normal Glucose | 100 | Value |
| High Glucose | Value | Value |
| High Glucose + this compound | Value | Value |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Caption: Workflow for the ASGPR-mediated cellular uptake assay.
References
- 1. droracle.ai [droracle.ai]
- 2. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 7. Dapagliflozin ameliorates myocardial infarction injury through AMPKα-dependent regulation of oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dapagliflozin attenuates high glucose-induced endothelial cell apoptosis and inflammation through AMPK/SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
Application Notes & Protocols: Animal Models for Preclinical Testing of Galacto-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galacto-Dapagliflozin represents a novel therapeutic agent derived from Dapagliflozin (B1669812), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs that lower blood glucose by inhibiting its reabsorption in the kidneys, leading to excretion of glucose in the urine.[1][2][3] This mechanism is independent of insulin (B600854) pathways, offering a unique approach to managing hyperglycemia in diabetes.[4] Preclinical evaluation of new SGLT2 inhibitors like this compound is critical to determine its efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive guide to the selection of appropriate animal models and detailed protocols for the preclinical assessment of this compound's potential as a therapeutic agent for type 2 diabetes and its associated cardiovascular and renal complications.
Mechanism of Action: SGLT2 Inhibition
SGLT2 is predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2] this compound, like its parent compound, is expected to selectively inhibit SGLT2, thereby promoting urinary glucose excretion (glucosuria) and consequently lowering plasma glucose levels. This primary mechanism also leads to secondary effects, including modest osmotic diuresis and caloric loss, which can contribute to reductions in blood pressure and body weight.
Recommended Animal Models
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Models should replicate the key pathophysiological features of human type 2 diabetes, including hyperglycemia, insulin resistance, and associated end-organ complications.
| Model | Species | Key Characteristics | Primary Application | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | Rat | Genetic model of obesity, insulin resistance, and progressive hyperglycemia leading to diabetes. Develops hyperlipidemia and mild hypertension. | Efficacy testing for glycemic control and metabolic syndrome. | [1][2][5] |
| db/db Mouse | Mouse | Leptin receptor mutation leads to hyperphagia, obesity, severe hyperglycemia, and insulin resistance. Develops robust diabetic nephropathy. | Efficacy testing for glycemic control and diabetic kidney disease. | [1][2][6] |
| Streptozotocin (STZ)-Induced Diabetic Rat | Rat | Chemically-induced model where STZ selectively destroys pancreatic β-cells, causing insulin deficiency and hyperglycemia. Often combined with a high-fat diet to induce insulin resistance. | General screening for antihyperglycemic effects and diabetic complications like nephropathy. | [4][7] |
Experimental Protocols
Detailed protocols are essential for ensuring reproducibility and accuracy of preclinical findings. The following are standard methodologies for assessing the efficacy of an anti-diabetic agent.
General Experimental Workflow
A typical preclinical study follows a structured workflow from animal selection to data analysis.
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay to assess how effectively the body handles a glucose challenge, providing insights into insulin sensitivity and glucose disposal.[8][9]
-
Objective: To evaluate improvements in glucose tolerance following treatment with this compound.
-
Model: ZDF rats or db/db mice.
-
Procedure:
-
Fasting: Fast animals for 4-6 hours prior to the test, with free access to water.[8][10]
-
Baseline Blood Sample (Time 0): Collect a small blood sample (approx. 10-20 µL) from the tail vein to measure baseline blood glucose using a glucometer.[8]
-
Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[8][10]
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[8]
-
Data Analysis: Plot blood glucose concentration against time. Calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance. A lower AUC indicates improved tolerance.
-
Protocol: Assessment of Renal Function (UACR)
Diabetic nephropathy is a major complication of diabetes. The urinary albumin-to-creatinine ratio (UACR) is a key indicator of kidney damage.
-
Objective: To determine if this compound can ameliorate diabetic kidney disease.
-
Model: db/db mice.
-
Procedure:
-
Urine Collection: Place individual mice in metabolic cages for a 4-24 hour period to collect spot urine samples.[6][11] Ensure animals have access to water.
-
Sample Processing: Centrifuge the collected urine to remove debris and store the supernatant at -80°C until analysis.
-
Albumin Measurement: Quantify urinary albumin concentration using a mouse-specific Albumin ELISA kit.[6][12]
-
Creatinine (B1669602) Measurement: Measure urinary creatinine concentration using a commercially available creatinine assay kit.[6][12]
-
Data Analysis: Calculate the UACR by dividing the albumin concentration (in µg or mg) by the creatinine concentration (in mg). Compare the mean UACR between vehicle and treated groups.
-
Protocol: Assessment of Cardiac Function (Echocardiography)
Cardiovascular complications are a leading cause of mortality in diabetic patients. Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function in rodent models.[13][14][15]
-
Objective: To evaluate the cardioprotective effects of this compound.
-
Model: ZDF rats or STZ-induced diabetic rats.
-
Procedure:
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize movement while maintaining near-normal heart rate.
-
Preparation: Shave the chest fur and apply warmed ultrasound gel.
-
Image Acquisition: Using a high-frequency ultrasound system, acquire images in both long-axis and short-axis views.[16]
-
Measurements:
-
M-mode: Measure Left Ventricular Internal Diameter (LVID) at systole and diastole to calculate Ejection Fraction (EF) and Fractional Shortening (FS).[16]
-
Doppler Imaging: Assess diastolic function by measuring mitral inflow patterns (E/A ratio).
-
-
Data Analysis: Compare key functional parameters (EF, FS) between treated and control groups to assess changes in systolic function.
-
Data Presentation: Expected Outcomes
Quantitative data from preclinical studies should be summarized for clear interpretation. Based on published data for Dapagliflozin, the following tables illustrate expected outcomes for this compound.
Table 1: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species
| Parameter | Rat | Dog | Monkey | Reference |
| Oral Bioavailability (%) | ~78% | ~58% | ~61% | [17] |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | [17][18] |
| Half-life (h) | 3.0 - 5.0 | 7.0 - 9.0 | 6.0 - 8.0 | [17] |
| Clearance (mL/min/kg) | ~15 | ~4 | ~5 | [17] |
Table 2: Efficacy Data of Dapagliflozin in a ZDF Rat Model (14-day study)
| Parameter | Vehicle Control | Dapagliflozin (1.0 mg/kg) | % Change | Reference |
| Fasting Plasma Glucose (mg/dL) | 450 ± 30 | 250 ± 25 | ↓ 44% | [5] |
| Fed Plasma Glucose (mg/dL) | 550 ± 40 | 300 ± 35 | ↓ 45% | [5] |
| HbA1c (%) after 6 weeks | 9.5 ± 0.5 | 7.5 ± 0.4 | ↓ 21% | [1] |
| Body Weight Change (g) | +10 ± 2 | +2 ± 3 | - | [5] |
Table 3: Renal and Cardiovascular Outcomes in db/db Mice (10-week study)
| Parameter | Vehicle Control | Dapagliflozin-Treated | % Change | Reference |
| Fasting Blood Glucose (mmol/L) | 21.8 ± 6.1 | 15.5 ± 4.0 | ↓ 29% | [6] |
| 24h Urinary Albumin (µg) | 307 ± 98 | 190 ± 75 | ↓ 38% | [6] |
| Glomerular C3b Deposition (Area %) | 1.5 ± 0.3 | 0.8 ± 0.2 | ↓ 47% | [6] |
| Cardiac Ejection Fraction (%) | Baseline dependent | Expected Improvement | Not specified | [19][20] |
Conclusion
The preclinical evaluation of this compound requires a systematic approach using well-established animal models of type 2 diabetes and its complications. The protocols outlined herein for assessing glycemic control, renal function, and cardiac health provide a robust framework for characterizing the therapeutic profile of this novel SGLT2 inhibitor. The expected outcomes, based on extensive data from Dapagliflozin, suggest a high potential for efficacy. Careful execution of these studies will be paramount in advancing this compound through the drug development pipeline.
References
- 1. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | Dapagliflozin Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. protocols.io [protocols.io]
- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. mdpi.com [mdpi.com]
- 13. Transthoracic echocardiography: from guidelines for humans to cardiac ultrasound of the heart in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Pharmacokinetics of Dapagliflozin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the proximal renal tubules.[1][2][3] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2][4] This insulin-independent mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[5] Furthermore, Dapagliflozin has demonstrated cardiovascular and renal protective benefits.[2][3] Understanding the pharmacokinetic profile of Dapagliflozin and its derivatives is crucial for drug development, ensuring optimal efficacy and safety. These application notes provide a comprehensive protocol for assessing the key pharmacokinetic parameters of Dapagliflozin derivatives.
Pharmacokinetic Profile of Dapagliflozin
Dapagliflozin is rapidly absorbed orally, typically reaching peak plasma concentrations (Cmax) within 2 hours.[1] It exhibits dose-proportional systemic exposure over a wide range of doses.[1] The oral bioavailability of a 10 mg dose is approximately 78%.[1][6] Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution of 118 L.[1]
Metabolism is a key aspect of Dapagliflozin's disposition. It is primarily metabolized in the liver and kidneys by uridine (B1682114) diphosphate-glucuronosyltransferase-1A9 (UGT1A9) to its major, inactive metabolite, Dapagliflozin 3-O-glucuronide.[1][7] Renal excretion of the parent drug is minimal (<2%), with the majority of the dose being eliminated in the urine as the 3-O-glucuronide metabolite (around 61%).[1][7] The terminal half-life of a 10 mg oral dose of Dapagliflozin is approximately 12.9 hours.[1][6]
Key Pharmacokinetic Parameters of Dapagliflozin
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (fasting) | [1][6] |
| Oral Bioavailability | 78% | [1][6] |
| Mean Volume of Distribution (Vd) | 118 L | [1] |
| Plasma Protein Binding | ~91% | [8] |
| Terminal Half-life (t1/2) | 12.9 hours (10 mg dose) | [1][6] |
| Primary Metabolizing Enzyme | UGT1A9 | [1][7] |
| Major Metabolite | Dapagliflozin 3-O-glucuronide (inactive) | [1] |
| Primary Route of Elimination | Renal excretion of metabolites | [1][6] |
Experimental Protocols
In Vitro Permeability Assessment using Caco-2 Cells
This protocol assesses the intestinal permeability of Dapagliflozin derivatives, a critical factor for oral absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. Values should be consistent with established in-house standards.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (Dapagliflozin derivative) dissolved in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side for apical-to-basolateral (A-to-B) permeability assessment.
-
For basolateral-to-apical (B-to-A) permeability, add the compound to the B side and fresh HBSS to the A side.
-
Incubate at 37°C with 5% CO2.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the derivative in the collected samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes
This protocol evaluates the metabolic stability of Dapagliflozin derivatives in the liver, the primary site of metabolism.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing the test derivative, liver microsomes (or hepatocytes), and NADPH (for microsomal assays) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Initiate the metabolic reaction by adding the cofactor (NADPH).
-
Incubate at 37°C.
-
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated bioanalytical method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats, Dogs)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a Dapagliflozin derivative.
Methodology:
-
Animal Dosing: Administer the Dapagliflozin derivative to the selected animal model (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the Dapagliflozin derivative in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd).
Bioanalytical Method for Quantification of Dapagliflozin Derivatives in Plasma
A robust and validated bioanalytical method is essential for accurate pharmacokinetic assessment. A common method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent such as acetonitrile.[11]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Method Validation: The method must be validated according to regulatory guidelines for parameters including linearity, accuracy, precision, selectivity, and stability.[11]
Visualizations
Dapagliflozin Mechanism of Action and Pharmacokinetic Pathway
Caption: Dapagliflozin's pharmacokinetic pathway and mechanism of action.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
Caption: Workflow for an in vivo pharmacokinetic study.
PI3K-Akt Signaling Pathway potentially influenced by Dapagliflozin
Caption: Potential influence of Dapagliflozin on the PI3K-Akt signaling pathway.[12]
References
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pharmacokinetics and pharmacodynamics of dapagliflozin in combination with insulin in Japanese patients with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 | springermedizin.de [springermedizin.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 47.94.85.12:8889 [47.94.85.12:8889]
- 11. ijrar.org [ijrar.org]
- 12. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application of Galacto-Dapagliflozin in Elucidating Glucose Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of galacto-Dapagliflozin, a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2), in the investigation of glucose transport mechanisms. This document outlines the core principles of SGLT2 inhibition by this compound, detailed protocols for in vitro and cell-based assays, and data presentation guidelines to facilitate the study of glucose transport in renal and other relevant biological systems.
Introduction to this compound and SGLT2
This compound is a derivative of Dapagliflozin, a well-established SGLT2 inhibitor. SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the renal proximal tubule, where it is responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1][2] By selectively inhibiting SGLT2, this compound provides a powerful tool to probe the physiological and pathophysiological roles of this transporter in glucose homeostasis. The insulin-independent mechanism of action makes it a valuable compound for studying glucose transport in contexts beyond diabetes, including in kidney and cardiovascular research.[3][4]
Quantitative Data on Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter in research to ensure that the observed effects are attributable to the target of interest. This compound exhibits high selectivity for SGLT2 over the closely related SGLT1, which is the primary glucose transporter in the intestine.
| Compound | Target | Kᵢ (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT2 | 2 | ~12,500-fold |
| hSGLT1 | 25,000 | ||
| Dapagliflozin | hSGLT2 | 1.1 | >1,200-fold |
| hSGLT1 | 1,400 |
hSGLT refers to the human sodium-glucose co-transporter.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the effective use of this compound.
Protocol 1: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5][6]
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
2-NBDG
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline (B1196258) chloride replacing NaCl)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay: a. Wash the cells twice with sodium-free buffer. b. Pre-incubate the cells with 100 µL of sodium-containing buffer (for total uptake) or sodium-free buffer (for non-SGLT mediated uptake) containing various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[7] c. Add 2-NBDG to a final concentration of 100-200 µM to each well. d. Incubate the plate at 37°C for 30-60 minutes. e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[7]
-
Data Acquisition: a. Add 100 µL of PBS or a suitable lysis buffer to each well. b. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[7]
-
Data Analysis: a. Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer. b. Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by non-linear regression analysis.[7]
Protocol 2: Radioligand Binding Assay for SGLT2
This protocol details a method to determine the binding affinity of this compound to SGLT2 using a radiolabeled competitor, such as [³H]dapagliflozin.
Materials:
-
HEK293 cells stably expressing human SGLT2
-
Cell lysis buffer
-
Binding buffer
-
Radioligand (e.g., [³H]dapagliflozin)
-
Unlabeled SGLT2 inhibitor (for determining non-specific binding, e.g., Dapagliflozin)
-
This compound
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: a. Harvest HEK293-hSGLT2 cells and homogenize them in ice-cold lysis buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and debris. c. Centrifuge the supernatant at a high speed to pellet the membranes.[7] d. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Binding Assay: a. In a 96-well plate, add binding buffer, unlabeled SGLT2 inhibitor (for non-specific binding), or this compound at various concentrations. b. Add the radioligand at a final concentration close to its Kd. c. Add the membrane preparation to initiate the binding reaction.[7] d. Incubate at room temperature for a specified time to reach equilibrium.
-
Data Acquisition: a. Terminate the binding reaction by rapid filtration through the filter plates. b. Wash the filters with ice-cold binding buffer to remove unbound radioligand. c. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.
Caption: Mechanism of SGLT2 inhibition by this compound in a renal proximal tubule cell.
Caption: Experimental workflow for the fluorescent glucose uptake assay.
References
- 1. youtube.com [youtube.com]
- 2. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus. Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents a unique insulin-independent mechanism to reduce hyperglycemia by promoting urinary glucose excretion. This has led to the successful development of several SGLT2 inhibitors, also known as gliflozins, for the treatment of diabetes. The therapeutic potential of SGLT2 inhibition has fueled the demand for robust and efficient high-throughput screening (HTS) assays to identify and characterize novel inhibitory compounds.
These application notes provide detailed protocols for several key HTS assays designed to discover and evaluate new SGLT2 inhibitors. The methodologies covered include a fluorescence-based glucose uptake assay, a radioligand binding assay, a brush border membrane vesicle assay, and an overview of electrophysiological approaches. Accompanying these protocols are quantitative data on the potency and selectivity of established SGLT2 inhibitors and guidance on assay validation.
SGLT2 Signaling Pathway and Inhibition
SGLT2 facilitates the transport of glucose across the apical membrane of proximal tubule epithelial cells, a process driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Novel inhibitors physically block the glucose-binding site of the SGLT2 protein, preventing glucose reabsorption.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity for several well-characterized SGLT2 inhibitors. This data is crucial for comparing the potency and specificity of novel compounds identified in HTS campaigns.
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | 1.1 | 1390 | ~1264 |
| Canagliflozin | 4.2 | 663-710 | ~158-169 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
| Ertugliflozin | 0.877 | 1960 | >2000 |
| Tofogliflozin | 4.3 | 12500 | ~2900 |
| Sotagliflozin | 1.8 | 36 | ~20 |
| Phlorizin | 39 | 300 | ~7.7 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.[2][3][4][5][6]
Experimental Protocols
Fluorescence-Based Glucose Uptake Assay
This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells endogenously expressing SGLT2, such as the human kidney proximal tubule cell line, HK-2.[7][8]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels [mdpi.com]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Application Note: Quantitative Analysis of Dapagliflozin and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dapagliflozin (B1669812) and its major metabolite, Dapagliflozin 3-O-glucuronide, in biological matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust analytical procedures for pharmacokinetic studies and metabolic monitoring.
Introduction
Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion.[3][4] Understanding the pharmacokinetics and metabolism of Dapagliflozin is crucial for its clinical development and therapeutic monitoring. The primary metabolic pathway for Dapagliflozin is glucuronidation, predominantly mediated by UGT1A9, to form its major, inactive metabolite, Dapagliflozin 3-O-glucuronide.[1][3] Minor metabolic pathways include the formation of other glucuronidated, de-ethylated, and hydroxylated metabolites.[2][4]
This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Dapagliflozin and its primary metabolite.
Dapagliflozin Metabolism
Dapagliflozin undergoes metabolism primarily in the liver and kidneys.[3] The main transformation is the conjugation with glucuronic acid to form Dapagliflozin 3-O-glucuronide. This metabolite is pharmacologically inactive at clinically relevant exposures.[3]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Dapagliflozin and its metabolites from plasma samples.[5]
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Internal Standard (IS) working solution (e.g., Dapagliflozin-d5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Agilent 1200 HPLC system or equivalent[6]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm)[6] | Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 µm)[7] |
| Mobile Phase A | 5mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 20:80 (A:B)[6] | A suitable gradient may be developed to separate parent and metabolites. |
| Flow Rate | 0.2 mL/min[6] | 0.3 mL/min[7] |
| Column Temperature | 35°C[6] | Ambient or controlled as needed. |
| Injection Volume | 10 µL[6] | 5 µL |
Mass Spectrometry
Instrumentation:
-
Agilent 6410 Triple Quadrupole LC-MS or equivalent[6]
MS/MS Parameters:
| Parameter | Dapagliflozin | Dapagliflozin 3-O-glucuronide (D3OG) |
| Ionization Mode | Positive ESI[6] / Negative ESI[8] | Negative ESI[7] |
| Precursor Ion (m/z) | 426.20 ([M+NH4]+)[6] / 467.1 ([M+CH3COO]-)[9] | Information to be determined empirically. |
| Product Ion (m/z) | 107.20[6] / 329.1[9] | Information to be determined empirically. |
| Fragmentor Voltage | 140 V[6] | To be optimized. |
| Collision Energy | 40 eV[6] | To be optimized. |
| Dwell Time | 200 ms[6] | 200 ms |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Dapagliflozin.
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Dapagliflozin | Tablets | 25-500 | 6.83 | 20.70 | [6] |
| Dapagliflozin | Plasma | 0.10-200 | 0.03 | 0.10 | [9] |
| Dapagliflozin | Plasma | 5-50 | - | - | [7] |
| D3OG | Plasma | 50-500 | - | - | [7] |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Dapagliflozin and its metabolites is depicted below.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of Dapagliflozin and its major metabolite in biological samples. These protocols can be readily adapted and validated for use in various research and drug development applications. The provided workflows and tabulated data offer a clear guide for setting up and executing these analytical procedures.
References
- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 5. ijsart.com [ijsart.com]
- 6. iosrphr.org [iosrphr.org]
- 7. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of galacto-Dapagliflozin synthesis
Welcome to the technical support center for the synthesis of galacto-Dapagliflozin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of your synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and industrially relevant synthetic route for Dapagliflozin, and by extension its galacto-isomer, involves the C-glycosylation of a protected galactonolactone (B1212098) with an appropriate aryllithium or aryl Grignard reagent.[1] The key steps typically include:
-
Formation of the Aglycone Grignard/Lithium Reagent: This is usually prepared from a halogenated precursor, such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
C-Glycosylation: The organometallic aglycone is then reacted with a protected D-gluconolactone (or in this case, a protected D-galactonolactone).[1] This step forms the crucial carbon-carbon bond between the sugar moiety and the aromatic ring.
-
Reductive Deprotection: The resulting intermediate is then subjected to reduction, typically using a silane (B1218182) reagent like triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2), to yield the desired β-C-glycoside.[2][3][4][5]
-
Deprotection: Finally, any remaining protecting groups on the sugar hydroxyls are removed to yield the final this compound product.
Q2: What are the critical parameters affecting the yield and stereoselectivity of the C-glycosylation step?
A2: The C-glycosylation is a pivotal step, and its success is highly dependent on several factors:
-
Reaction Temperature: This reaction is typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and minimize side reactions.[6]
-
Choice of Organometallic Reagent: Both aryllithium and aryl Grignard reagents can be used. The choice can influence the reactivity and the impurity profile.
-
Protecting Groups on the Lactone: The nature of the protecting groups on the galactonolactone can influence the stereochemical outcome of the addition.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid used in the subsequent reduction step are critical for achieving high diastereoselectivity for the desired β-anomer.[6]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Several process-related impurities and byproducts can arise during the synthesis. These can include:
-
Unreacted Starting Materials: Such as 5-bromo-2-chlorobenzoic acid.[4]
-
Anomeric Isomers: Formation of the undesired α-anomer is a common stereochemical impurity.
-
Degradation Products: Dapagliflozin can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents.
-
Byproducts from Side Reactions: Incomplete reactions or side reactions can lead to various structurally related impurities.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary method for purifying crude Dapagliflozin and its analogues to high purity (>99.5%) is crystallization.[2][7] Common solvent systems for crystallization include:
-
n-propanol and n-heptane mixture[4]
-
Ethyl acetate (B1210297) and n-heptane mixture[4]
-
Ethanol and water
-
Diethyl ether and n-hexane[8]
The formation of co-crystals, for instance with (S)-propanediol or L-proline, can also facilitate purification and improve the solid-state properties of the final product.[4]
Troubleshooting Guides
Problem 1: Low Yield in the C-Glycosylation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete formation of the organometallic reagent. | Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the Grignard or aryllithium reagent. Use freshly distilled solvents and properly dried glassware. |
| Low reactivity of the organometallic reagent. | Consider switching from a Grignard reagent to the more reactive aryllithium reagent. However, be mindful that this may also increase side reactions. |
| Degradation of the organometallic reagent. | Maintain a low reaction temperature (typically -78 °C) throughout the addition of the protected galactonolactone. |
| Side reactions with the protected galactonolactone. | Ensure slow, dropwise addition of the galactonolactone solution to the organometallic reagent to maintain a low localized concentration and minimize side reactions. |
Problem 2: Poor Stereoselectivity (High α-Anomer Formation)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Lewis acid in the reduction step. | Boron trifluoride etherate (BF3·OEt2) is commonly used and effective. Ensure the correct stoichiometry is used. Experiment with other Lewis acids if necessary. |
| Reaction temperature during reduction is too high. | Perform the reduction at a low temperature to enhance the stereoselectivity. |
| Influence of protecting groups. | The nature of the protecting groups on the galactonolactone can influence the facial selectivity of the nucleophilic attack. Consider alternative protecting group strategies if poor stereoselectivity persists. |
Problem 3: Difficulty in Crystallization/Purification
| Potential Cause | Troubleshooting Suggestion |
| Oily product that does not solidify. | The crude product may be a mixture of anomers or contain significant impurities that inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Low purity after crystallization. | Screen different solvent systems for crystallization. A good solvent system will have high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-former like (S)-propanediol to form a more readily crystallizable co-crystal. |
| Presence of persistent impurities. | Identify the impurities using analytical techniques like HPLC-MS. Once identified, devise a strategy to either prevent their formation during the reaction or remove them through a specific purification technique (e.g., a different crystallization solvent or column chromatography). |
Data Presentation
Table 1: Reported Yields and Purity of Dapagliflozin Synthesis
| Synthetic Route/Purification Method | Overall Yield | Purity | Reference |
| Route involving ethyl C-aryl glycoside intermediate and crystallization | 79% | >99.7% | [4] |
| Green synthetic pathway with crystallization from heptane (B126788) and ethyl acetate | - | >98% | [2][5] |
| Process involving a novel intermediate to reduce impurities | - | >99.9% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dapagliflozin (Adaptable for Galacto-isomer)
This protocol is a generalized representation based on literature and should be adapted and optimized for the synthesis of the galacto-isomer.
-
Preparation of the Aryl Lithium Reagent:
-
To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
C-Glycosylation:
-
To the freshly prepared aryl lithium solution, add a solution of per-silylated D-galactonolactone in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Reductive Workup:
-
Quench the reaction by the slow addition of a solution of methanesulfonic acid in methanol (B129727) at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction to the β-C-Glycoside:
-
Dissolve the crude intermediate in a mixture of dichloromethane (B109758) and acetonitrile (B52724) at 0 °C.
-
Add triethylsilane (Et3SiH) followed by the dropwise addition of boron trifluoride etherate (BF3·OEt2).
-
Stir the reaction at 0 °C for 3-5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
-
Final Deprotection (if necessary) and Purification:
-
If protecting groups are still present, perform a final deprotection step (e.g., hydrolysis with a base like lithium hydroxide).
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low C-glycosylation yield.
Caption: General crystallization workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10759772B2 - Process for the preparation of DL-proline co-crystal of Dapagliflozin - Google Patents [patents.google.com]
- 8. US9550747B2 - Dapagliflozin crystalline form and preparation method thereof - Google Patents [patents.google.com]
- 9. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Dapagliflozin and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Dapagliflozin (B1669812) and its derivatives during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, helping you to identify potential causes and implement effective solutions.
Issue: Immediate Precipitation of Dapagliflozin Derivative Upon Addition to Cell Culture Media
Question: I dissolved my Dapagliflozin derivative in DMSO to make a high-concentration stock solution. When I add it to my aqueous cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like many Dapagliflozin derivatives.[1] This occurs because the compound is poorly soluble in the aqueous environment of the media once the highly soluble organic solvent (DMSO) is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the Dapagliflozin derivative in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of your specific derivative in your cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media, ideally dropwise while gently vortexing.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making your dilutions.[1] |
| High Percentage of Organic Solvent | Although used to dissolve the compound, a high final concentration of the organic solvent (e.g., >1% DMSO) can be toxic to cells. | Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Ensure you run a vehicle control with the same concentration of the solvent to assess any effects on the cells. |
Issue: Delayed Precipitation of Dapagliflozin Derivative in the Incubator
Question: My media containing the Dapagliflozin derivative looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the compound's stability and interactions with the media components over time.[1]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Dapagliflozin is known to degrade in acidic and alkaline environments.[2] Changes in media pH over the course of an experiment due to cellular metabolism can lead to the degradation of the derivative into less soluble forms. | Monitor the pH of your cell culture medium throughout the experiment. Use a medium with a strong buffering capacity, like HEPES, if compatible with your cell type. |
| Interaction with Media Components | The derivative may interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[1] | If possible, try a different basal media formulation. If using serum, a serum-free or reduced-serum media might be an option for your experiment. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the Dapagliflozin derivative, potentially exceeding its solubility limit.[1][3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for making a stock solution of Dapagliflozin?
A1: Dapagliflozin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][4] DMSO is a common choice for preparing high-concentration stock solutions for in vitro studies.[2]
Q2: What is the aqueous solubility of Dapagliflozin?
A2: Dapagliflozin has limited solubility in aqueous solutions.[2] Its solubility can be influenced by pH. It has been observed to have higher solubility in 0.1N HCl and acetate (B1210297) buffer at pH 4.5, with decreased solubility in phosphate (B84403) buffer at pH 6.8.[2][5]
Q3: How can I increase the solubility of my Dapagliflozin derivative in my experimental buffer?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like Dapagliflozin derivatives:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a 1:1 mixture of Ethanol:PBS (pH 7.2) has been used, though solubility might still be limited.[2]
-
Surfactants: The use of surfactants can increase the solubility of hydrophobic compounds. For example, Tween 80 has been shown to be effective in solubilizing Dapagliflozin.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier. A solid dispersion of Dapagliflozin with PEG 6000 has been shown to enhance its aqueous solubility.[7]
-
Nanoparticle Formulations: Encapsulating the compound in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly improve solubility and stability in aqueous media.[6][8]
Q4: Are there any concerns about the stability of Dapagliflozin in solution?
A4: Yes, the stability of Dapagliflozin is influenced by pH, temperature, and oxidative conditions. It shows degradation in acidic and alkaline environments but is relatively stable under photolytic and thermal stress.[2] It is advisable to prepare fresh dilutions for your experiments from a frozen stock solution.
Data Presentation
Table 1: Solubility of Dapagliflozin in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30-100 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| Methanol | Soluble | [2][4] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [2] |
| Acetonitrile | Soluble | [2] |
| Water | Slightly soluble | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 0.1N HCl | Higher solubility | [2][5] |
| Acetate Buffer (pH 4.5) | Higher solubility | [2][5] |
| Phosphate Buffer (pH 6.8) | Decreased solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of a Dapagliflozin Derivative Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be serially diluted in aqueous buffers or cell culture media.
Materials:
-
Dapagliflozin derivative powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of the Dapagliflozin derivative powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.[2]
-
(Optional) To minimize oxidation, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting Stock Solution in Cell Culture Media
This protocol provides a general framework for diluting a high-concentration organic stock solution into your final aqueous cell culture medium to minimize precipitation.
Materials:
-
High-concentration stock solution of Dapagliflozin derivative in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first dilute your high-concentration stock solution to a lower intermediate concentration (e.g., 10-100 times the final desired concentration) in the pre-warmed medium.
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate dilution dropwise to the final volume of the medium.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Development of Dapagliflozin Solid Lipid Nanoparticles as a Novel Carrier for Oral Delivery: Statistical Design, Optimization, In-Vitro and In-Vivo Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. sciencescholar.us [sciencescholar.us]
Optimizing dosage and administration of galacto-Dapagliflozin in animal studies
This technical support center provides guidance for researchers on the dosage and administration of galacto-Dapagliflozin in animal studies. As this compound is a novel derivative of Dapagliflozin (B1669812), this guide is based on established data for the parent compound, with specific considerations for its galactose conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Dapagliflozin and potentially this compound?
A1: Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] SGLT2 is primarily found in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the glucose filtered by the glomerulus.[2][3] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria), which in turn lowers blood glucose levels.[1][2][3] This mechanism is independent of insulin (B600854) secretion.[3][4] It is hypothesized that this compound, as a derivative, will share this primary mechanism of action. The galactose moiety may influence its pharmacokinetic and pharmacodynamic properties.
Q2: What are the recommended starting doses for this compound in rodent studies based on Dapagliflozin data?
A2: For Dapagliflozin in rats, single oral doses have ranged from 0.1 to 1.0 mg/kg to demonstrate a significant reduction in hyperglycemia.[5] In mice, oral doses of 1 mg/kg have been used in pharmacokinetic and urinary glucose excretion studies.[6][7] For chronic studies in Zucker diabetic fatty (ZDF) rats, once-daily oral doses of 0.1 to 1.0 mg/kg over two weeks have shown efficacy in lowering fasting and fed glucose levels.[5] A starting dose-range finding study for this compound is recommended, beginning with doses similar to those used for Dapagliflozin.
Q3: How should this compound be prepared and administered for oral gavage?
A3: Based on protocols for Dapagliflozin, a common vehicle for oral administration in animal studies is a solution of 5% 1-methyl-2-pyrrolidinone, 20% polyethylene (B3416737) glycol, and 20 mmol/l sodium diphosphate.[5] Another described vehicle is a mixture of 10% DMSO and 90% saline.[6] The choice of vehicle should be based on the solubility and stability of this compound. Administration is typically performed via oral gavage.[5][6][8]
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Dapagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 hours.[9][10] It has an oral bioavailability of approximately 78% and a half-life of about 12.9 hours in humans.[9][10] In mice, after a 1 mg/kg oral dose, Dapagliflozin reached a maximum plasma concentration of 207 ng/ml at 0.5 hours, with a half-life of 3.7 hours.[7] The addition of a galactose moiety to Dapagliflozin could alter its absorption, distribution, metabolism, and excretion (ADME) profile. It may affect its solubility, membrane permeability, and interaction with transporters, potentially leading to different pharmacokinetic parameters compared to the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma drug concentrations | Improper oral gavage technique leading to inconsistent dosing. | Ensure all personnel are properly trained in oral gavage.[11][12] Verify the correct placement of the gavage needle to avoid administration into the trachea.[13] Consider using flexible gavage tubes to minimize esophageal injury.[14] |
| Degradation of the compound in the vehicle. | Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh dosing solutions daily if stability is a concern. | |
| No observable effect on blood glucose levels | Insufficient dosage. | Perform a dose-response study to determine the effective dose range for this compound. |
| Poor oral bioavailability of the galacto-conjugate. | Investigate the pharmacokinetic profile of this compound to assess its absorption. Consider alternative routes of administration if oral bioavailability is too low. | |
| The galactose moiety renders the compound inactive. | Conduct in vitro assays to confirm the inhibitory activity of this compound on SGLT2. | |
| Animal distress or adverse events post-administration | Esophageal or gastric injury from gavage. | Review and refine the oral gavage technique. Ensure the gavage needle is of the appropriate size and is inserted gently.[11][12] Monitor animals closely after dosing.[14] |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any adverse effects of the vehicle itself.[15] | |
| Pharmacological side effects (e.g., dehydration due to excessive glucosuria). | Monitor animals for signs of dehydration, such as weight loss and reduced water intake. Ensure free access to water.[8] Consider adjusting the dose if severe side effects are observed. |
Data Presentation
Table 1: Dapagliflozin Pharmacokinetic Parameters in ICR Mice (1 mg/kg Oral Administration)
| Parameter | Dapagliflozin |
| Cmax (ng/mL) | 207 |
| Tmax (h) | 0.5 |
| AUC0–24h (ng·h/mL) | 457 |
| T1/2 (h) | 3.7 |
| (Data sourced from a comparative pharmacokinetic study)[7] |
Table 2: Recommended Maximum Volumes for Oral Gavage in Rodents
| Species | Good Practice Volume (mL/kg) | Maximum Volume (mL/kg) |
| Mouse | 5 | 10 |
| Rat | 5 | 10-20 |
| (Data compiled from good practice guidelines)[11][15][16] |
Experimental Protocols
Protocol 1: Single-Dose Oral Gavage in Mice for Pharmacokinetic Studies
-
Animal Model: Male ICR mice, fasted for at least 12 hours with free access to water.[6]
-
Drug Preparation: Dissolve this compound in a vehicle of 10% DMSO and 90% saline to the desired concentration (e.g., for a 1 mg/kg dose).[6]
-
Administration:
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration.[6]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
Protocol 2: Chronic Daily Dosing in Diabetic Rats for Efficacy Studies
-
Animal Model: Zucker diabetic fatty (ZDF) rats.
-
Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 5% 1-methyl-2-pyrrolidinone, 20% polyethylene glycol, and 20 mmol/l sodium diphosphate).[5]
-
Administration:
-
Administer the designated dose (e.g., 0.1, 0.5, or 1.0 mg/kg) once daily via oral gavage for the duration of the study (e.g., 14 days).[5]
-
A vehicle control group should be included.
-
-
Monitoring:
-
Monitor body weight and food and water intake daily.
-
Measure fasting and fed blood glucose levels at regular intervals (e.g., weekly).
-
-
Terminal Procedures: At the end of the study, collect blood and tissues for further analysis (e.g., HbA1c, terminal drug concentrations, histopathology).
Visualizations
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Caption: General experimental workflow for this compound animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Evaluation of toxic effects of dapagliflozin on reproductive system in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lar.fsu.edu [lar.fsu.edu]
Troubleshooting unexpected results in galacto-Dapagliflozin experiments
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers might encounter during experiments with galacto-Dapagliflozin, a hypothetical derivative of the SGLT2 inhibitor, Dapagliflozin.
Issue 1: Lower than Expected Efficacy in Cellular Assays
-
Question: We are observing significantly lower inhibition of SGLT2 in our cell-based assays with this compound compared to Dapagliflozin. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Altered Cell Permeability: The addition of a galactose moiety increases the molecule's size and hydrophilicity, which might hinder its passage across the cell membrane to reach the SGLT2 transporter.
-
Modified Binding Affinity: The galactose group could cause steric hindrance or unfavorable interactions with the SGLT2 binding pocket, reducing the compound's affinity for its target.
-
Compound Stability and Degradation: Glycosylated compounds can be susceptible to enzymatic degradation in cell culture media containing serum.[1][2] Consider performing stability studies of this compound in your specific media.
-
Incorrect Concentration: Ensure accurate quantification of the this compound stock solution. The modified compound will have a different molecular weight than Dapagliflozin.
-
Issue 2: High Variability in Animal Studies
-
Question: Our in vivo experiments with this compound in a diabetic mouse model show high variability in blood glucose reduction between individual animals. Why might this be happening?
-
Answer: High variability in animal studies can stem from several sources:
-
Pharmacokinetic Differences: The galactose conjugate may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[2] This could lead to inconsistent plasma concentrations between animals. Consider conducting a pharmacokinetic study to assess the compound's behavior in vivo.
-
Route of Administration: If administered orally, the galactose moiety might affect gut absorption.
-
Metabolic Instability: The glycosidic bond could be cleaved by enzymes in vivo, leading to variable levels of the active aglycone (Dapagliflozin).
-
Animal Health and Diet: Ensure uniformity in the health status, age, and diet of the experimental animals, as these factors can influence drug metabolism and response.[3][4]
-
Issue 3: Unexpected Off-Target Effects
-
Question: We are observing unexpected changes in cellular signaling pathways unrelated to SGLT2 inhibition. Could the galactose moiety be responsible?
-
Answer: It is possible that the galactose moiety is causing off-target effects:
-
Lectin Binding: Galactose residues can be recognized by various lectins on the cell surface, potentially triggering unintended signaling cascades.[5]
-
Transporter Interaction: The modified compound might interact with other glucose transporters or cell surface receptors.
-
Impure Compound: The synthesis of glycosylated compounds can be complex, and impurities could be responsible for the observed off-target effects.[6][7] High-purity material is crucial for these experiments.
-
Quantitative Data Summaries
The following tables provide a summary of typical quantitative data for Dapagliflozin, which can serve as a baseline for comparison with experimental results from this compound.
Table 1: In Vitro SGLT2 Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| Dapagliflozin | Human SGLT2 | Radioligand binding | 0.5 - 2.0 |
| Dapagliflozin | Human SGLT1 | Radioligand binding | >1000 |
Note: Data compiled from publicly available literature. Actual values may vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy in a Diabetic Rat Model
| Treatment Group | Dose (mg/kg/day) | Change in Blood Glucose (%) | Change in Body Weight (%) |
| Vehicle Control | - | +5 | +2 |
| Dapagliflozin | 1.0 | -30 | -5 |
| Dapagliflozin | 5.0 | -50 | -8 |
Data based on a representative study in Zucker diabetic fatty rats.[8] Results can vary based on the animal model and study design.
Experimental Protocols
Protocol 1: SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a cell-based assay to determine the inhibitory activity of a compound on the SGLT2 transporter.
-
Cell Culture: Culture a stable cell line overexpressing human SGLT2 (e.g., CHO-hSGLT2) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference compound (Dapagliflozin) in a suitable buffer.
-
Assay Procedure:
-
Wash the cells with a sodium-containing buffer.
-
Add the test compounds to the wells and incubate for 15-30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for 1-2 hours.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of a test compound on glucose tolerance in a diabetic mouse model.
-
Animal Model: Use a diabetic mouse model such as db/db mice or streptozotocin-induced diabetic mice.[3][4]
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight (approximately 16 hours) before the experiment.
-
Compound Administration: Administer this compound or vehicle orally at a predetermined dose and time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. Statistical analysis can be used to compare the treatment groups to the vehicle control.
Diagrams
Caption: Mechanism of SGLT2 inhibition by this compound.
Caption: Troubleshooting workflow for unexpected efficacy results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exercise Augments the Effect of SGLT2 Inhibitor Dapagliflozin on Experimentally Induced Diabetic Cardiomyopathy, Possible Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. CN105622357A - Dapagliflozin impurity synthesis method - Google Patents [patents.google.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Enhancing the selectivity of galacto-Dapagliflozin for SGLT2 over SGLT1
This technical support guide is designed for researchers, scientists, and drug development professionals investigating Galacto-Dapagliflozin, a derivative of the SGLT2 inhibitor Dapagliflozin. The primary focus is on strategies and methodologies to enhance and verify its selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing this compound?
A1: Dapagliflozin is a highly selective SGLT2 inhibitor.[1] SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys.[2][3] Inhibiting SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5] SGLT1, on the other hand, is the primary glucose transporter in the intestine.[2] Inhibition of SGLT1 can lead to gastrointestinal side effects. Therefore, high selectivity for SGLT2 over SGLT1 is a critical attribute of this drug class. The development of "this compound" is predicated on the hypothesis that modifying the glucose moiety of Dapagliflozin to a galactose could alter its binding affinity and selectivity profile for SGLT2 versus SGLT1. Such modifications to the carbohydrate part of gliflozins can influence their pharmacokinetic and pharmacodynamic properties.[5]
Q2: How does modifying the sugar moiety impact SGLT inhibitor selectivity?
A2: The sugar moiety is fundamental to the inhibitory action of gliflozins.[5] Structure-activity relationship (SAR) studies show that changes to this part of the molecule can significantly affect potency and selectivity.[5][6][7] For instance, a study on a "galacto-" derivative of Dapagliflozin showed it was a selective, albeit less potent, inhibitor of hSGLT2 compared to Dapagliflozin itself.[8] This suggests that the transporter's binding pocket can accommodate different sugar conformations, but with varying affinities, which is the key to tuning selectivity.
Q3: What is the target selectivity ratio for SGLT2 over SGLT1?
A3: A higher selectivity ratio is generally desirable to minimize off-target effects related to SGLT1 inhibition. Dapagliflozin exhibits a selectivity for SGLT2 over SGLT1 of approximately 1200-fold.[1][2] For comparison, Empagliflozin has a selectivity of about 2500-fold, while Canagliflozin is the least selective at around 250-fold.[1][2] The goal for a new derivative like this compound would be to maintain or exceed the selectivity of Dapagliflozin.
Q4: What are the potential benefits of conjugating a drug with galactose?
A4: Galactose conjugation is a strategy used in drug delivery to target cells expressing galactose receptors, such as hepatocytes in the liver.[9][10][11][12] This approach can enhance cellular uptake and target drugs to specific tissues.[9][12] While SGLT2 is primarily in the kidney, investigating a galactose conjugate could reveal unexpected benefits in tissue distribution or off-target effects. Furthermore, creating a prodrug via galacto-conjugation can be a strategy to improve specificity and reduce toxicity, as seen with other therapeutic agents.[13]
Selectivity Data for SGLT Inhibitors
The following table summarizes the inhibitory activity (IC50) and selectivity of various SGLT inhibitors. The goal for this compound would be to achieve a high selectivity ratio, ideally >1200.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | ~1400 | ~1.2 | >1200-fold | [1][2] |
| This compound | 25,000 | 25 | 1000-fold | [8] |
| Empagliflozin | ~8300 | ~3.1 | >2500-fold | [1][2] |
| Canagliflozin | ~663 | ~4.2 | ~160-fold | [14] |
| Sotagliflozin (Dual Inhibitor) | ~36 | ~1.8 | ~20-fold | [14] |
Note: IC50 values can vary between different studies and assay conditions. The values presented are representative.
Experimental Protocols
A crucial step in evaluating this compound is to determine its inhibitory potency and selectivity using a robust and reproducible assay.
Protocol: Cell-Based Glucose Uptake Assay for SGLT1/SGLT2 Selectivity
This protocol uses a non-radioactive, fluorescence-based method to measure glucose uptake in cells expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[15][16][17]
Objective: To determine the IC50 values of this compound for hSGLT1 and hSGLT2 and calculate its selectivity ratio.
Materials:
-
HEK-293 cell lines stably expressing either hSGLT1 or hSGLT2.
-
HK-2 cells (endogenously expressing SGLT2) can also be used.[15][16][17]
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
96-well black, clear-bottom tissue culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer (Sodium-containing).
-
Sodium-free KRH buffer (e.g., NaCl replaced with choline (B1196258) chloride).
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[15][17]
-
Test Compound: this compound.
-
Reference Compound: Dapagliflozin.
-
Control Inhibitor: Phlorizin (non-selective SGLT inhibitor).[15]
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
Procedure:
-
Cell Seeding: Seed the hSGLT1- and hSGLT2-expressing cells into separate 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells/well). Culture for 24-48 hours at 37°C with 5% CO2.[15]
-
Compound Preparation: Prepare serial dilutions of this compound, Dapagliflozin, and Phlorizin in KRH buffer. The final DMSO concentration should not exceed 0.5%.
-
Assay Preparation:
-
On the day of the assay, carefully wash the cell monolayers twice with pre-warmed KRH buffer.[15]
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.
-
Include control wells:
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.[18]
-
Initiate Glucose Uptake: Add 2-NBDG solution to each well to a final concentration of 100-200 µM.[15][18]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[15][18]
-
Terminate Uptake: Stop the reaction by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[15]
-
Cell Lysis: Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature.[15]
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a plate reader (Ex/Em ~485/535 nm).[15]
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the SGLT-specific uptake: (Total Uptake) - (Non-specific Uptake).
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT-specific uptake.
-
Plot the percent inhibition against the log of the compound concentration and use a four-parameter logistic equation to determine the IC50 value for each transporter.
-
Calculate the selectivity ratio: IC50 (SGLT1) / IC50 (SGLT2).
Visual Guides and Workflows
SGLT Inhibition and Selectivity Concept
Caption: Goal of this compound: High-affinity inhibition of SGLT2 with low affinity for SGLT1.
Experimental Workflow for Selectivity Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 4. An Insight Into Commercially Available SGLT2 Inhibitors and Their Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Generality of Structure-Activity Relationship of Deoxylations of the Sugar Moiety in SGLT2 Inhibitors [journal11.magtechjournal.com]
- 7. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactose-Containing Polymer-DOX Conjugates for Targeting Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Hepatic Delivery of Drugs: Novel Strategies and Their Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Techniques for Galacto-Dapagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of galacto-Dapagliflozin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common impurities encountered during the synthesis and purification of Dapagliflozin (B1669812) and its analogs? | Common impurities can include starting materials, reagents, and by-products from the synthetic process. For Dapagliflozin, impurities such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609) are often present as they are used in the synthesis.[1] Another potential impurity is the enantiomeric form of the compound, which can be generated as a by-product during synthesis.[2] |
| Which analytical techniques are most suitable for assessing the purity of this compound? | Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for quantifying Dapagliflozin and its impurities.[2][3][4] Ultra-performance liquid chromatography (UPLC) offers a stability-indicating analytical method for the simultaneous determination of Dapagliflozin and its synthesis impurities.[5] Other techniques like UV-spectroscopy and mass spectrometry can also be employed for purity assessment.[3] |
| What is a common final purification step for Dapagliflozin? | A common final step involves crystallization. For instance, a pure product can be obtained by crystallization from a mixture of n-heptane and ethyl acetate, yielding high purity Dapagliflozin.[1] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction during the synthesis or deacetylation steps. | Ensure complete conversion by monitoring the reaction using appropriate analytical techniques like TLC or HPLC. Adjust reaction time, temperature, or reagent stoichiometry as needed. For deacetylation, bases like lithium hydroxide (B78521) or sodium hydroxide can be used.[6] |
| Loss of product during extraction and washing steps. | Minimize the number of extraction and washing steps. Ensure proper phase separation to avoid loss of the organic layer containing the product. Washing with a sodium chloride solution can help in better separation.[6][7] | |
| Presence of Process-Related Impurities in the Final Product | Inefficient removal of starting materials or by-products. | Optimize the purification process. Recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of n-propanol and n-heptane, can be effective in removing impurities.[1][6] The use of n-hexane can help in removing small polar impurities.[8] |
| Co-elution of Impurities with the Main Peak in HPLC Analysis | Inadequate chromatographic separation. | Develop and validate a robust HPLC method. This includes optimizing the mobile phase composition, column type (e.g., C18), flow rate, and detection wavelength.[3][4] A gradient elution system may be necessary to achieve better separation of all components.[2] |
| Formation of an Oily Residue Instead of a Solid Product | Presence of residual solvents or impurities hindering crystallization. | Ensure complete removal of solvents under vacuum.[6][7] Adding a non-polar solvent like n-hexane and performing trituration might help in inducing precipitation of the solid product. |
| Inconsistent Purity Results Between Batches | Variability in the quality of starting materials or reaction conditions. | Use starting materials of consistent and high purity. Tightly control reaction parameters such as temperature, reaction time, and agitation. |
Experimental Protocols
General Purification Protocol for Dapagliflozin (Adaptable for this compound)
This protocol is a generalized procedure based on common steps found in the literature.[6][7] Researchers should optimize these steps for their specific this compound analog.
-
Reaction Quenching and Extraction:
-
After the reaction is complete, concentrate the reaction mixture under vacuum.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of sodium chloride.
-
Separate the organic layer and concentrate it under vacuum to obtain the crude product.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool down slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Filter the solid product, wash it with a small amount of cold solvent, and dry it under vacuum.
-
RP-HPLC Method for Purity Analysis
The following is an example of an RP-HPLC method that can be adapted for this compound analysis.[3][4]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 223 nm
-
Column Temperature: 35°C
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. EP3049397A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 7. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Minimizing degradation of galacto-Dapagliflozin during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of galacto-Dapagliflozin during storage and handling. The following information is based on the known stability profile of Dapagliflozin (B1669812) and general principles of glycosidic chemistry, as specific stability data for this compound is not extensively available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its structure influence stability?
A1: this compound is a derivative of Dapagliflozin, an SGLT2 inhibitor. The "galacto-" prefix suggests that a galactose sugar moiety is attached to the Dapagliflozin molecule, likely through a glycosidic bond. The stability of this compound will be influenced by the inherent stability of the Dapagliflozin core structure and the lability of the newly introduced glycosidic linkage.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of Dapagliflozin, the primary factors that can cause degradation include exposure to acidic and basic conditions, oxidizing agents, and to a lesser extent, humidity and high temperatures.[1][2][3][4][5][6][7] The glycosidic bond in this compound may also be susceptible to enzymatic degradation if exposed to glycosidases.
Q3: How should I store my this compound samples to minimize degradation?
A3: To minimize degradation, this compound should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[8][9] It is crucial to protect it from moisture, direct light, and extreme temperatures.[2][9] For long-term storage, consider storing in a desiccator at a reduced temperature, after determining the compound's freezing point and stability at that temperature.
Q4: I noticed a change in the color of my this compound powder. What could be the cause?
A4: A change in color of the powder can be an indicator of degradation. This could be due to exposure to light (photodegradation), heat, or chemical reactions with atmospheric components like oxygen (oxidation) or moisture (hydrolysis).[2] It is recommended to perform an analytical assessment (e.g., HPLC) to check the purity of the sample.
Q5: Can I dissolve this compound in any solvent?
A5: While Dapagliflozin is soluble in solvents like ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide, the choice of solvent is critical for stability.[3] For experimental use, it is advisable to prepare solutions fresh and avoid long-term storage in solution, especially in acidic or basic buffers. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. A preliminary stability study of the compound in the chosen solvent is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., HPLC, LC-MS) on the current batch. 3. If degradation is confirmed, obtain a fresh batch of the compound. 4. Review solution preparation and handling procedures to minimize exposure to harsh conditions. |
| Appearance of new peaks in chromatogram during analysis. | Formation of degradation products. | 1. Based on forced degradation studies of Dapagliflozin, the new peaks could correspond to hydrolytic or oxidative degradation products.[1][10] 2. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. 3. Adjust storage and experimental conditions to avoid the identified degradation triggers. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent used is appropriate and the concentration is within the solubility limits. 2. Check the pH of the solution, as it can affect solubility and stability. 3. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and supernatant separately. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or solid-state form of the compound. | 1. The solid-state form of Dapagliflozin (e.g., free base, solvates, cocrystals) can affect its stability and physicochemical properties.[11][12][13] 2. Request a certificate of analysis for each batch to compare purity and other specifications. 3. Perform initial characterization (e.g., DSC, PXRD) to identify the solid-state form if it is suspected to be a source of variability. |
Data Summary
Table 1: Summary of Dapagliflozin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation Observed | Reference(s) |
| Acid Hydrolysis | 1 N HCl | 60°C | 48 hours | ~20-25% | [1] |
| Base Hydrolysis | 0.5 N NaOH | Room Temp | - | Significant | [3] |
| Oxidative | 20% H₂O₂ | Room Temp | 30 min | < 2% | [14] |
| Thermal | Solid State | 60°C | 48-72 hours | ~5-20% | [3][6] |
| Photolytic | UV Radiation | - | - | Stable | [1][15] |
| Neutral Hydrolysis | Water | - | - | Stable | [1][15] |
Note: The data above is for Dapagliflozin and should be used as a reference for designing stability studies for this compound. The presence of a galactose moiety may alter the degradation profile.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 60°C for 48 hours. Withdraw samples at different time points, neutralize with 1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep the mixture at room temperature. Withdraw samples at different time points, neutralize with 0.5 N HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples, dilute with the mobile phase, and analyze.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C for 48 hours. After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for a defined period. Dissolve the sample and analyze. Also, expose a solution of the compound to UV light.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Methodology:
-
Column: A C18 column (e.g., Kromasil 100-5-C8, 100 mm x 4.6 mm) is a good starting point based on methods for Dapagliflozin.[15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 52:48 ratio of acetonitrile to water.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: Based on the UV spectrum of Dapagliflozin, a wavelength of around 224 nm is appropriate.[15]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. alentris.org [alentris.org]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride by a stability-indicating high-performance thin-layer chromatographic method | Semantic Scholar [semanticscholar.org]
- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 7. media.neliti.com [media.neliti.com]
- 8. drugs.com [drugs.com]
- 9. Dapagliflozin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Galacto-Dapagliflozin and Dapagliflozin in SGLT Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Dapagliflozin, a well-established sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its stereoisomer, galacto-Dapagliflozin. The data presented is compiled from preclinical research to offer a clear perspective on their relative potencies and selectivities.
Executive Summary
Dapagliflozin is a potent and selective inhibitor of SGLT2, a key protein responsible for glucose reabsorption in the kidneys.[1][2] Its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2] this compound is the C-4 epimer of Dapagliflozin, meaning it has a galactose sugar moiety instead of glucose. This structural difference results in a notable decrease in potency against SGLT2 compared to Dapagliflozin, although it maintains a high selectivity over SGLT1.
Data Presentation: In Vitro Inhibition of Human SGLT1 and SGLT2
The following table summarizes the key in vitro efficacy data for Dapagliflozin and this compound, as determined by electrophysiological methods.
| Compound | Target | Inhibition Constant (Ki) | Dissociation Half-Time (t1/2, Off) | Reference |
| Dapagliflozin | hSGLT1 | 400 nM | ~1-2 seconds | [2] |
| hSGLT2 | 6 nM | ~20-30 seconds | [2] | |
| This compound | hSGLT1 | 25,000 nM | ~1-2 seconds | [2] |
| hSGLT2 | 25 nM | ~20-30 seconds | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound involves the coupling of an aglycone moiety with a protected D-galactose derivative. A general approach, analogous to the synthesis of other C-aryl glycosides, is outlined below. The key starting material for the galactose moiety is D-galactono-1,5-lactone.
Step 1: Preparation of the Aglycone The synthesis of the aglycone, 4-chloro-3-(4-ethoxybenzyl)bromobenzene, is a multi-step process that has been previously described in the synthesis of Dapagliflozin.
Step 2: Glycosylation
-
Preparation of the Glycosyl Donor: D-galactono-1,5-lactone is first protected, for example, by silylation, to enhance its reactivity and solubility.
-
Coupling Reaction: The protected D-galactono-1,5-lactone is reacted with the lithiated aglycone (prepared by treating the bromo-aglycone with a strong base like n-butyllithium) at low temperatures.
-
Reduction and Deprotection: The resulting intermediate is then reduced, typically using a silane (B1218182) in the presence of a Lewis acid, to yield the C-glycoside. Subsequent deprotection of the sugar hydroxyl groups affords this compound.
In Vitro SGLT Inhibition Assay (Electrophysiology)
The inhibitory activity of Dapagliflozin and this compound on human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) can be determined using a two-electrode voltage clamp technique in Xenopus laevis oocytes expressing the respective transporters.
1. Oocyte Preparation and Transporter Expression:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA encoding for either hSGLT1 or hSGLT2 is injected into the oocytes.
-
The oocytes are then incubated to allow for protein expression.
2. Electrophysiological Recordings:
-
Recordings are performed using a two-electrode voltage clamp amplifier.
-
Oocytes are perfused with a sodium-containing buffer.
-
The substrate (e.g., α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) is added to the perfusion solution to induce a current, which is a direct measure of transporter activity.
3. Inhibition Assay:
-
After establishing a stable baseline current, the test compound (Dapagliflozin or this compound) is added to the perfusion solution at various concentrations.
-
The reduction in the substrate-induced current is measured to determine the inhibitory effect.
-
The inhibition constant (Ki) is calculated by fitting the concentration-response data to the Michaelis-Menten equation.
4. Dissociation Rate Measurement:
-
To measure the dissociation rate (off-rate), the oocyte is first exposed to the inhibitor to achieve a steady-state block.
-
The perfusion is then switched back to an inhibitor-free, substrate-containing solution.
-
The rate of recovery of the transporter current is monitored over time, and the half-time for dissociation (t1/2, Off) is calculated from the recovery curve.
Mandatory Visualizations
SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin and its analogue.
Experimental Workflow for SGLT Inhibitor Screening
Caption: Workflow for evaluating SGLT inhibitor efficacy using electrophysiology.
References
Comparative Analysis of Galacto-Dapagliflozin's Cross-Reactivity with Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity of galacto-Dapagliflozin, a novel analogue of the SGLT2 inhibitor Dapagliflozin. This document provides a comparative assessment of its binding affinity for various glucose transporters, supported by experimental data and detailed protocols to aid in preclinical evaluation.
The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents effectively lower blood glucose by inhibiting glucose reabsorption in the kidneys. A key determinant of their therapeutic success and safety profile is their selectivity for SGLT2 over other glucose transporters, such as SGLT1 and the facilitative glucose transporters (GLUTs). This guide focuses on a specific analogue, this compound, and provides a comparative analysis of its cross-reactivity.
Recent studies have explored how modifications to the glucose moiety of SGLT2 inhibitors, such as the substitution to a galactose in this compound, influence their interaction with the transporter's binding pocket. Understanding these structure-activity relationships is crucial for the design of next-generation inhibitors with improved selectivity and efficacy.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other key SGLT inhibitors against human SGLT1 and SGLT2. This data provides a clear quantitative comparison of their relative potencies and selectivities.
| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1 Ki / SGLT2 Ki) |
| This compound | 25,000[1][2] | 25[1][2] | - | - | 1000 |
| Dapagliflozin | 360[1] | 6[1] | 1,400[3] | 1[3] | 60[1] |
| Canagliflozin | - | - | 700[3] | 3[3] | 233 |
| Empagliflozin | - | - | 8,300[3] | 3[3] | 2767 |
| Sotagliflozin | - | - | 40[3] | 2[3] | 20 |
| Phlorizin | 140[1][3] | 11[1] | 290[3] | 21[3] | 12.7 |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used. The data presented here is compiled from the cited literature for comparative purposes.
Cross-Reactivity with GLUT Transporters
While SGLT inhibitors are primarily designed to target SGLT proteins, their potential off-target effects on the widely expressed GLUT family of transporters are a critical aspect of their preclinical safety assessment. Dapagliflozin has been shown to be highly selective for SGLT2 over GLUT transporters.[4] At a concentration of 20 µM, Dapagliflozin exhibited only 8-9% inhibition of GLUTs in a protein-free buffer and virtually no inhibition in the presence of 4% bovine serum albumin.[4] This high degree of selectivity is a favorable characteristic, minimizing the risk of side effects associated with the inhibition of glucose uptake in other tissues. While specific data for this compound's interaction with the full panel of GLUT transporters is not yet available, the structural similarity to Dapagliflozin suggests a likely favorable selectivity profile.
Experimental Protocols
To ensure the reproducibility and validation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess the interaction of compounds like this compound with glucose transporters.
In Vitro Transporter Inhibition Assay (Radiolabeled Substrate Uptake)
This assay is a standard method for determining the inhibitory activity of a compound on a specific transporter.
Objective: To measure the IC50 value of a test compound by quantifying its ability to inhibit the uptake of a radiolabeled substrate (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) into cells expressing the target glucose transporter.
Materials:
-
Cell line stably expressing the human glucose transporter of interest (e.g., HEK-293 or CHO cells transfected with hSGLT1, hSGLT2, or various hGLUT isoforms).
-
Radiolabeled substrate (e.g., [¹⁴C]α-MDG).
-
Test compound (e.g., this compound) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a suitable multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Measurement of Transporter Activity
This method directly measures the function of electrogenic transporters like SGLTs.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its effect on the substrate-induced currents in cells expressing the target SGLT.
Materials:
-
Xenopus oocytes or a suitable mammalian cell line expressing the target SGLT.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Perfusion system.
-
Solutions containing the substrate (e.g., glucose) and the test compound.
Procedure:
-
Cell Preparation: Prepare the cells for electrophysiological recording.
-
Baseline Current: Record the baseline current in the absence of the substrate.
-
Substrate-induced Current: Perfuse the cells with a solution containing the substrate and record the resulting inward current, which is proportional to the transporter activity.
-
Inhibition: Introduce the test compound at various concentrations along with the substrate and record the inhibited current.
-
Data Analysis: Calculate the Ki value by analyzing the dose-dependent inhibition of the substrate-induced current using appropriate kinetic models.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the IC50 of an inhibitor.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Caption: Key factors in assessing inhibitor selectivity.
References
A Comparative Analysis of the Metabolic Stability of Galacto-Dapagliflozin and its Parent Compound, Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Dapagliflozin and its stereoisomer, galacto-Dapagliflozin. While extensive data exists for the parent compound, Dapagliflozin, information regarding the metabolic fate of this compound is not currently available in published literature. Therefore, this document summarizes the known metabolic profile of Dapagliflozin and offers a predictive comparison for this compound based on established principles of drug metabolism. A detailed experimental protocol is also provided to enable researchers to conduct a direct comparative analysis.
Introduction to Dapagliflozin and this compound
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.
This compound is a stereoisomer of Dapagliflozin, differing in the configuration of the sugar moiety. Specifically, it is the C-4 epimer of the glucose component, meaning it possesses a galactose-like sugar structure. While both compounds are potent SGLT2 inhibitors, their structural differences may influence their metabolic stability, potentially impacting their pharmacokinetic profiles and therapeutic efficacy.
Metabolic Profile of Dapagliflozin
The metabolism of Dapagliflozin is well-characterized. The primary metabolic pathway is glucuronidation, a phase II metabolic reaction, catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). This process results in the formation of Dapagliflozin 3-O-glucuronide, an inactive metabolite. Minor metabolic pathways include hydroxylation and O-deethylation. In vitro studies using hepatocytes from various species have shown that Dapagliflozin is most stable in human hepatocytes.
Quantitative Metabolic Stability Data for Dapagliflozin
| Parameter | Value (in humans) | Citation |
| Primary Metabolizing Enzyme | UGT1A9 | [1][2] |
| Major Metabolite | Dapagliflozin 3-O-glucuronide (inactive) | [1] |
| Oral Bioavailability | ~78% | [1] |
| Plasma Half-life (10 mg dose) | ~12.9 hours | [1] |
Predictive Comparison of Metabolic Stability: this compound vs. Dapagliflozin
In the absence of direct experimental data for this compound, a predictive comparison can be made based on the substrate specificity of UGT enzymes. The stereochemistry of a substrate's hydroxyl groups can significantly influence its recognition and conjugation by UGTs.
The key difference between Dapagliflozin (a C-glucoside) and this compound (a C-galactoside) is the orientation of the hydroxyl group at the C4 position of the sugar moiety. This alteration in stereochemistry could potentially affect the binding affinity and catalytic efficiency of UGT1A9. It is plausible that this structural change might lead to a different rate of glucuronidation for this compound compared to Dapagliflozin. However, without experimental data, it is difficult to predict whether this would result in increased or decreased metabolic stability. A direct comparison using an in vitro metabolic stability assay is necessary to determine the relative metabolic fates of these two compounds.
Experimental Protocols
To empirically determine and compare the metabolic stability of this compound and Dapagliflozin, a standard in vitro assay using human liver microsomes is recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Dapagliflozin and this compound in human liver microsomes.
Materials:
-
Dapagliflozin
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
Positive control substrate (e.g., testosterone (B1683101) or midazolam)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Dapagliflozin, this compound, and the positive control in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the incubation mixture by combining the potassium phosphate buffer and the NADPH regenerating system.
-
Prepare the HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the incubation mixture and HLM suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (Dapagliflozin or this compound) to the pre-warmed HLM suspension to achieve a final substrate concentration (e.g., 1 µM).
-
Immediately add the pre-warmed NADPH regenerating system to start the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay.
Metabolic Pathway of Dapagliflozin
Caption: Primary metabolic pathway of Dapagliflozin.
References
In Vitro and In Vivo Correlation of galacto-Dapagliflozin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Dapagliflozin (B1669812) and its galactose-conjugated derivative, galacto-Dapagliflozin. The data presented herein is intended to support research and development efforts in the field of SGLT2 inhibitors for the treatment of type 2 diabetes.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][4] The insulin-independent mechanism of action makes SGLT2 inhibitors an attractive therapeutic class.[4]
"this compound" is a derivative of Dapagliflozin where a galactose moiety is attached. This modification is a common prodrug strategy aimed at altering the pharmacokinetic and pharmacodynamic properties of the parent drug, potentially to enhance its therapeutic profile.[5][6] This guide will objectively compare the reported and expected activities of these two compounds based on available experimental data.
In Vitro Activity Comparison
The in vitro activity of SGLT2 inhibitors is primarily assessed by their potency in inhibiting the SGLT2 transporter and their selectivity over the SGLT1 transporter, which is predominantly found in the small intestine.[7]
| Compound | Target | Parameter | Value | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | hSGLT2 | EC50 | 1.1 nM | ~1200-fold | [8][9] |
| hSGLT2 | Ki | 6 nM | ~60-fold | [10] | |
| hSGLT1 | Ki | 360 nM | [10] | ||
| This compound | hSGLT2 | Ki | 25 nM | ~1000-fold | [10] |
| hSGLT1 | Ki | 25,000 nM | [10] |
Data Summary:
Dapagliflozin is a highly potent inhibitor of human SGLT2 (hSGLT2) with an EC50 of 1.1 nM and a Ki of 6 nM.[8][9][10] It exhibits high selectivity over hSGLT1.[8][9][10] Interestingly, this compound, while being a less potent inhibitor of hSGLT2 with a Ki of 25 nM, demonstrates a remarkable increase in selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 1000-fold.[10] This suggests that the galactose modification significantly reduces the affinity for SGLT1.
In Vivo Activity Comparison
The in vivo efficacy of SGLT2 inhibitors is evaluated in animal models of diabetes by measuring their ability to increase urinary glucose excretion and subsequently lower blood glucose levels.
| Compound | Animal Model | Dose | Effect on Urinary Glucose Excretion (UGE) | Effect on Blood Glucose | Reference |
| Dapagliflozin | Normal and Diabetic Rats | 0.1 - 1.0 mg/kg (single oral dose) | Significant, dose-dependent increase in UGE | Reduced hyperglycemia in diabetic rats | [11] |
| Zucker Diabetic Fatty (ZDF) rats | 0.1 - 1.0 mg/kg (once daily for 2 weeks) | Sustained increase in UGE | Significantly lowered fasting and fed glucose levels | [11] | |
| Patients with T2DM | 5-10 mg/day | Excretion of up to 70 g/day | Significant reduction in HbA1c and fasting plasma glucose | [12][13] | |
| This compound | Not yet reported | - | Expected to increase UGE following in vivo conversion to Dapagliflozin | Expected to lower blood glucose | - |
Data Summary:
Dapagliflozin has demonstrated robust in vivo efficacy in both preclinical animal models and human clinical trials.[11][12][13] In diabetic rats, single oral doses of Dapagliflozin lead to a significant and dose-dependent increase in urinary glucose excretion, resulting in a reduction in blood glucose levels.[11] Chronic administration in Zucker Diabetic Fatty (ZDF) rats confirms sustained glycemic control.[11] In humans with type 2 diabetes, Dapagliflozin effectively increases urinary glucose excretion, leading to clinically meaningful reductions in HbA1c.[12][13]
While in vivo data for this compound is not yet publicly available, its mechanism as a potential prodrug suggests that upon administration, it would be converted to the active Dapagliflozin, leading to a similar profile of increased urinary glucose excretion and blood glucose lowering. The rate and extent of this conversion would be a critical determinant of its in vivo efficacy profile.
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of a test compound against the SGLT2 transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., Dapagliflozin, this compound) or vehicle control.
-
Glucose Uptake: A radiolabeled (e.g., ¹⁴C-α-methyl-D-glucopyranoside) or fluorescent (e.g., 2-NBDG) glucose analog is added to initiate the uptake assay.[14][15]
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
-
Measurement: Radioactivity is measured using a scintillation counter, or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 or Ki value.
In Vivo Diabetic Animal Model Study
Objective: To evaluate the effect of a test compound on urinary glucose excretion and blood glucose levels in a diabetic animal model.
Methodology:
-
Animal Model: Diabetes is induced in rodents (e.g., rats, mice) using streptozotocin (B1681764) (STZ) injection or by using genetic models such as the Zucker Diabetic Fatty (ZDF) rat or db/db mice.[11][16]
-
Acclimatization: Animals are acclimatized to metabolic cages for urine and feces collection.
-
Dosing: The test compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., Dapagliflozin) are included.
-
Sample Collection: Urine is collected over a specified period (e.g., 24 hours) to measure volume and glucose concentration. Blood samples are collected at predetermined time points to measure plasma glucose levels.
-
Biochemical Analysis: Urinary glucose is measured using a glucose oxidase assay. Blood glucose is measured using a glucometer.
-
Data Analysis: The total amount of glucose excreted in the urine is calculated. Changes in blood glucose levels from baseline are determined. Statistical analysis is performed to compare the effects of the test compound to the control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of SGLT2 inhibition and the general workflow for correlating in vitro and in vivo data.
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin in the renal proximal tubule.
Caption: Workflow for correlating in vitro potency with in vivo efficacy.
Conclusion
This comparative guide provides a summary of the in vitro and in vivo activities of Dapagliflozin and its galacto-derivative. Dapagliflozin is a well-characterized, potent, and selective SGLT2 inhibitor with proven clinical efficacy. The available data on this compound suggests that while it is a less potent inhibitor of SGLT2 in vitro, it exhibits significantly higher selectivity over SGLT1. The in vivo activity of this compound is anticipated to be dependent on its conversion to Dapagliflozin. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to establish a clear in vitro-in vivo correlation. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption | MDPI [mdpi.com]
Benchmarking Galacto-Dapagliflozin Against Other SGLT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galacto-Dapagliflozin's performance against other prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The following sections detail preclinical data, experimental protocols, and visual representations of key biological and experimental pathways to support further research and development in this therapeutic area.
Data Presentation: Quantitative Comparison of SGLT2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound compared to Dapagliflozin and other widely studied SGLT2 inhibitors, Canagliflozin and Empagliflozin.
| Inhibitor | SGLT2 Inhibition (Ki, nM) | SGLT1 Inhibition (Ki, nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 25 | 25,000 | ~1000-fold |
| Dapagliflozin | 6 | 400 | >66-fold |
| Canagliflozin | 2.2 - 4.2 | ~550 - 1050 | ~250-fold |
| Empagliflozin | 3.1 | >7750 | >2500-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
In Vitro SGLT2 and SGLT1 Inhibition Assay (Radioligand Binding)
This protocol determines the inhibitory constant (Ki) of a test compound for human SGLT2 and SGLT1.
1. Materials:
-
HEK293 cells stably expressing human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1).
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Binding buffer (50 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl2, pH 7.4).
-
Radioligand: [³H]-Dapagliflozin or another suitable high-affinity SGLT2 ligand.
-
Test compounds (e.g., this compound, Dapagliflozin, Canagliflozin, Empagliflozin).
-
Non-specific binding control: A high concentration of a known SGLT2 inhibitor (e.g., 10 µM Dapagliflozin).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare cell membranes from hSGLT2 or hSGLT1 expressing cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a concentration near its Kd.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Urinary Glucose Excretion in a Diabetic Rodent Model
This protocol evaluates the in vivo efficacy of SGLT2 inhibitors by measuring their effect on urinary glucose excretion in diabetic mice.
1. Animals:
-
Male db/db mice or streptozotocin-induced diabetic C57BL/6J mice (8-10 weeks old).
-
House animals in metabolic cages to allow for the collection of urine.
2. Procedure:
-
Acclimatize the mice to the metabolic cages for at least 3 days before the experiment.
-
Fast the mice for 4-6 hours with free access to water.
-
Administer the test compounds (e.g., this compound, Dapagliflozin, Canagliflozin, Empagliflozin) or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Determine the glucose concentration in the urine using a glucose oxidase assay or a clinical chemistry analyzer.
3. Data Analysis:
-
Calculate the total amount of glucose excreted in the urine over 24 hours (Urine Volume × Urine Glucose Concentration).
-
Compare the urinary glucose excretion in the treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition
Efficacy of galacto-Dapagliflozin in cell cycle disruption at high concentrations
For Immediate Release
Heidelberg, Germany - Researchers investigating the off-target effects of the SGLT2 inhibitor Dapagliflozin have found that at high concentrations, the drug disrupts the cell cycle in murine 3T3 and Hepa 1-6 cell lines. These findings, published in the International Journal of Molecular Sciences, provide new insights into the cellular mechanisms of Dapagliflozin beyond its established role in glycemic control and open avenues for exploring its potential in other therapeutic areas, such as oncology.[1][2] While a specific compound named "galacto-Dapagliflozin" was the initial subject of inquiry, current scientific literature does not provide information on this derivative. This guide, therefore, focuses on the known effects of Dapagliflozin and compares its efficacy with other relevant compounds.
High Doses of Dapagliflozin Induce G0/G1 Cell Cycle Arrest
Studies have demonstrated that Dapagliflozin, when applied at a concentration of 50 µM, leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in cells entering the S phase.[3] This indicates an arrest in the cell cycle at the G1 checkpoint. This effect was observed in both murine 3T3 fibroblasts and Hepa 1-6 hepatocellular carcinoma cells after six days of treatment.[4] In contrast, lower concentrations of 1 µM and 10 µM did not produce a significant effect on cell cycle progression.[3][4] Notably, these high concentrations did not induce significant apoptosis or necrosis in the tested cell lines.[4]
In breast cancer cell lines, such as MCF-7, Dapagliflozin has also been shown to induce G1/G0 cell cycle arrest at a concentration of 30 µM after 24 hours.[5] The proposed mechanism for this action involves the activation of the AMPK/mTOR signaling pathway.[5]
Comparative Efficacy with Other Compounds
The anti-proliferative effects of Dapagliflozin were found to be less potent when compared to other compounds specifically designed to inhibit cell growth. For instance, the glucosylceramide synthase (GCS) inhibitor Genz-123346 demonstrated significantly greater efficacy in inhibiting cell proliferation.[4]
| Compound | Cell Line | IC50 Value | Reference |
| Dapagliflozin | 3T3 | 68.2 µM | [4] |
| Dapagliflozin | Hepa 1-6 | 45.8 µM | [4] |
| Genz-123346 | 3T3 | 15.3 µM | [4] |
| Genz-123346 | Hepa 1-6 | 7.3 µM | [4] |
Other SGLT2 inhibitors have also been investigated for their anti-cancer properties. Canagliflozin, for example, has been shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells through the activation of AMPK.[6][7] This highlights a class effect of SGLT2 inhibitors on cell cycle regulation, although the specific phase of arrest may vary depending on the compound and cell type.
Experimental Protocols
Cell Cycle Analysis via BrdU/PI Staining
The following protocol was used to assess the effect of Dapagliflozin on the cell cycle:
-
Cell Culture: Murine 3T3 and Hepa 1-6 cells were cultured under standard conditions.
-
Treatment: Cells were treated with Dapagliflozin at concentrations of 1 µM, 10 µM, and 50 µM for six days.
-
BrdU Pulse: One hour prior to harvesting, cells were pulsed with 5-bromo-2′-deoxyuridine (BrdU).
-
Staining: Cells were harvested and stained with an anti-BrdU antibody and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Cell Proliferation Assay (IC50 Determination)
To determine the half-maximal inhibitory concentration (IC50), the following procedure was employed:
-
Cell Seeding: 3T3 and Hepa 1-6 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of Dapagliflozin or Genz-123346 for 48 hours.
-
Proliferation Measurement: Cell proliferation was assessed using a standard colorimetric assay (e.g., WST-1 or MTT).
-
Data Analysis: The IC50 value was calculated from the dose-response curve.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Dapagliflozin-induced cell cycle arrest and the general experimental workflow.
Caption: Proposed mechanism of Dapagliflozin-induced G1/G0 cell cycle arrest via the AMPK/mTOR pathway.
Caption: Workflow for assessing the effects of Dapagliflozin on the cell cycle using BrdU/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. academic.oup.com [academic.oup.com]
The Dance of Structure and Activity: A Comparative Guide to Dapagliflozin and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a drug molecule and its biological activity is paramount. This guide provides a detailed comparison of the structural activity relationship (SAR) of dapagliflozin (B1669812), a cornerstone in the treatment of type 2 diabetes, and its derivatives. By examining key structural modifications, we illuminate the path to enhanced potency, selectivity, and favorable pharmacokinetic profiles in the quest for superior sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Dapagliflozin, a C-aryl glucoside, has revolutionized diabetes management through its insulin-independent mechanism of action. Its efficacy stems from the selective inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. The core structure of dapagliflozin presents multiple avenues for modification, each with the potential to fine-tune its pharmacological properties. This guide delves into the critical structural features governing its activity, supported by experimental data and detailed protocols.
Core Structural Insights and Key Modifications
The fundamental scaffold of dapagliflozin consists of a glucose moiety linked via a C-glycosidic bond to a diarylmethane aglycone. This C-glycosidic linkage is crucial for its metabolic stability against gastrointestinal glucosidases. The SAR of dapagliflozin and its analogues can be broadly categorized by modifications to three key regions: the glucose moiety, the proximal phenyl ring, and the distal phenyl ring.
dot
Caption: Key regions for structural modification on the dapagliflozin scaffold.
The Indispensable Glucose Moiety
The glucose head of dapagliflozin is the primary recognition element for the SGLT2 transporter. Modifications to this sugar ring generally have a profound impact on inhibitory activity.
-
Configuration: The stereochemistry of the hydroxyl groups on the glucose ring is critical for binding. Altering the configuration at the C4 position from glucose to galactose (galacto-dapagliflozin) results in a significant decrease in potency for both SGLT2 and SGLT1, although selectivity for SGLT2 is maintained.[1]
-
Substitution: Introduction of a fluorine atom at the C4' position (fluoro-dapagliflozin) maintains high potency against SGLT2, comparable to dapagliflozin itself.[1] In contrast, replacing the C6 -CH2OH group with a thio-methyl group, as seen in sotagliflozin, leads to a dual SGLT1/SGLT2 inhibitor.
The Proximal Phenyl Ring: An Anchor for Activity
The phenyl ring directly attached to the glucose moiety serves as a critical anchor. The C-glycosidic bond's orientation relative to the distal benzene (B151609) ring is a key determinant of activity. The meta-arrangement of the glycosyl and benzyl (B1604629) moieties on this proximal ring has been identified as highly beneficial for SGLT2 inhibition.[2]
The Distal Phenyl Ring: A Hub for Potency and Selectivity
The distal phenyl ring and the ethoxybenzyl group offer significant opportunities for modification to enhance potency and selectivity.
-
Substituents on the Distal Ring: The nature and position of substituents on the distal phenyl ring are crucial. Replacing the chlorine atom in dapagliflozin with a methyl group leads to a loss of activity. Conversely, introducing a short alkyl substituent at the para position of the distal phenyl moiety can improve activity.
-
Replacement of the Distal Ring: Replacing the distal phenyl ring with other aromatic systems has yielded potent SGLT2 inhibitors. For instance, canagliflozin (B192856) features a thiophene (B33073) ring, which contributes to its high potency and selectivity.[3] Ipragliflozin incorporates a benzothiophene (B83047) group, resulting in lower potency but increased selectivity for SGLT2. The introduction of a thiazole (B1198619) ring has also been explored, with some derivatives showing potent in vitro inhibitory activity against SGLT2.[3]
-
The Methylene Bridge: The single carbon linker between the two phenyl rings is optimal for activity. Shortening or lengthening this bridge generally decreases inhibitory potency.[4]
Comparative Performance: A Quantitative Look
The following tables summarize the in vitro inhibitory activity and selectivity of dapagliflozin and several key derivatives against human SGLT2 (hSGLT2) and SGLT1 (hSGLT1).
Table 1: In Vitro SGLT2 and SGLT1 Inhibitory Activity of Dapagliflozin and Its Derivatives
| Compound | Modification | hSGLT2 IC50 (nM) | hSGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | - | 1.12[2] | 1390[1] | ~1241 |
| Fluoro-dapagliflozin | 4'-F on glucose | ~6[1] | ~400[1] | ~67 |
| This compound | 4'-epimer of glucose | 25[1] | 25000[1] | 1000 |
| Canagliflozin | Thiophene distal ring | 2.2 | 663 | ~300 |
| Ipragliflozin | Benzothiophene distal ring | 7.4 | 1880 | ~254 |
| Sotagliflozin | Thio-methyl at C6 of glucose | 1.8 | 36 | ~20 |
| Thiazole Derivative 14v | Thiazole-furanyl distal moiety | 0.720[3] | - | - |
| Thiazole Derivative 14y | Thiazole-thiophenyl distal moiety | 0.772[3] | - | - |
| C-benzyl analogue 14 | C-benzyl modification | 0.64[5] | 500[5] | ~781 |
| C-benzyl analogue 15a | C-benzyl modification | 4.94[5] | 68.46[5] | ~14 |
Table 2: Pharmacokinetic Parameters of Dapagliflozin and a Thiazole Derivative in Rats
| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) |
| Dapagliflozin | 5 | 2.50[3] | 0.67[3] | 4.01[3] | 88[3] |
| Thiazole Derivative 14y | 5 | 1.54[3] | 0.38[3] | 2.51[3] | 15[3] |
Experimental Protocols: The "How-To" for SAR Studies
Reproducible and robust experimental data are the bedrock of SAR studies. Below are detailed methodologies for key experiments cited in the evaluation of dapagliflozin and its derivatives.
In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
This assay measures the inhibition of glucose uptake in cells endogenously expressing SGLT2, such as the human kidney proximal tubule cell line, HK-2.[6]
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)[6]
-
Sodium-free KRH buffer (NaCl replaced with choline (B1196258) chloride)[6]
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)[6]
-
Test compounds (Dapagliflozin and its derivatives)
-
D-glucose (for non-specific uptake control)
-
Phlorizin (positive control inhibitor)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)[6]
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium in a humidified incubator at 37°C with 5% CO2. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).[6]
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create serial dilutions in KRH buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.[6]
-
Assay: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[6] b. Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle to each well. Include control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of D-glucose, e.g., 30 mM, or incubation in sodium-free KRH buffer).[6] c. Pre-incubate the plate at 37°C for 15-30 minutes.[6] d. To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[6] e. Incubate the plate at 37°C for 30-60 minutes.[6] f. Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[6] g. Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature with gentle shaking.[6]
-
Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
dot
Caption: Workflow for the in vitro SGLT2 inhibition assay.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, half-life, and oral bioavailability.[7][8][9][10]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Materials:
-
Test compound (Dapagliflozin or derivative)
-
Vehicle for oral administration (e.g., 0.9% sodium chloride)[7]
-
Heparinized blood collection tubes
-
Centrifuge
Procedure:
-
Animal Preparation: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.[7][9]
-
Dosing: Administer a single oral dose of the test compound at a specified concentration (e.g., 1 mg/kg or 5 mg/kg).[7][8]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7][8][9]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[7]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction. b. Quantify the concentration of the test compound in the plasma samples using a validated UHPLC-MS/MS method.[7][10]
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
dot
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Beyond Glycemic Control: Signaling Pathways Affected by SGLT2 Inhibition
Recent research has unveiled that the benefits of SGLT2 inhibitors extend beyond their direct effect on renal glucose reabsorption. These compounds modulate key cellular signaling pathways involved in metabolism, stress resistance, and inflammation. A central player in these off-target effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Inhibition of SGLT2 leads to a mild but persistent energy deficit due to urinary glucose loss. This "fasting-like" state increases the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then orchestrates a cascade of downstream effects, including the activation of Sirtuin 1 (SIRT1) and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[11][12][13][14] This signaling network contributes to the observed cardiovascular and renal protective effects of SGLT2 inhibitors.
dot
Caption: Signaling pathways modulated by SGLT2 inhibitors.
Conclusion
The structural activity relationship of dapagliflozin and its derivatives is a testament to the power of medicinal chemistry in optimizing drug action. The C-aryl glucoside scaffold provides a robust platform for modifications that can significantly enhance SGLT2 inhibitory potency and selectivity. While the glucose moiety is essential for recognition by the transporter, the aglycone, particularly the distal aromatic ring, offers a rich landscape for fine-tuning the pharmacological profile. The exploration of novel heterocyclic replacements for the distal phenyl ring continues to yield compounds with impressive in vitro activity. However, as the pharmacokinetic data for some of these novel derivatives suggest, translating high in vitro potency into in vivo efficacy remains a key challenge. Future research will undoubtedly focus on optimizing not only the SGLT2 inhibitory activity but also the absorption, distribution, metabolism, and excretion properties of these promising new chemical entities. The elucidation of downstream signaling pathways further underscores the multifaceted benefits of SGLT2 inhibition and opens new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 8. Effect of Astragali radix extract on pharmacokinetic behavior of dapagliflozin in healthy and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Astragali radix extract on pharmacokinetic behavior of dapagliflozin in healthy and type 2 diabetic rats [frontiersin.org]
- 10. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. mTORC1 and SGLT2 Inhibitors—A Therapeutic Perspective for Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Gliflozins: Dapagliflozin, Canagliflozin, and Empagliflozin
Introduction
This guide provides a detailed pharmacological comparison of three prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: Dapagliflozin (B1669812), Canagliflozin, and Empagliflozin. SGLT2 inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by promoting urinary glucose excretion.[1][2][3] While "galacto-Dapagliflozin" was the initial compound of interest, a thorough review of published scientific literature did not yield sufficient data for a direct comparison. However, data is available for a closely related compound, this compound, which shows it to be a selective inhibitor of SGLT2, though less potent than dapagliflozin itself.[4] This document will therefore focus on the well-characterized gliflozins to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, including experimental data and methodologies.
Mechanism of Action
SGLT2 is a protein primarily found in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[5] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion, which in turn lowers blood glucose levels.[1][6] This mechanism is independent of insulin (B600854) secretion or sensitivity.[5] Beyond glycemic control, this class of drugs has shown benefits in reducing blood pressure, body weight, and visceral fat accumulation.
Quantitative Pharmacological Data
The following tables summarize key pharmacological parameters for Dapagliflozin, Canagliflozin, and Empagliflozin based on available experimental data.
Table 1: In Vitro SGLT1/SGLT2 Selectivity
Selectivity for SGLT2 over SGLT1 is a key differentiator among gliflozins, as SGLT1 inhibition can affect glucose absorption in the gastrointestinal tract.[7]
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Dapagliflozin | ~1.2 | ~1400 | >1200 |
| Canagliflozin | ~4.2 | ~660 | ~160 |
| Empagliflozin | ~3.1 | ~8300 | >2500 |
| This compound | 25 | 25,000 | 1000 |
Data compiled from multiple sources indicating relative inhibitory concentrations. Actual values may vary between studies.[4][8]
Table 2: Comparative Pharmacokinetic Profiles
Pharmacokinetic properties determine the dosing regimen and potential for drug-drug interactions.
| Parameter | Dapagliflozin | Canagliflozin | Empagliflozin |
| Oral Bioavailability | ~78%[9][10] | ~65% | ~75% (estimated) |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 - 2 hours[2] | ~1 - 2 hours | ~1.3 - 3 hours[11] |
| Plasma Half-life (t1/2) | ~12.9 hours[9][10] | ~10.6 - 13.1 hours | ~10.3 - 18.8 hours[11] |
| Protein Binding | ~91%[9] | ~99% | ~86.2% |
| Primary Metabolism | UGT1A9 (Glucuronidation)[10] | UGT1A9, UGT2B4 | UGT2B7, UGT1A3, UGT1A8, UGT1A9 |
| Excretion | Primarily renal (as inactive metabolite)[10] | Primarily fecal | Primarily fecal |
Values are approximate and can vary based on patient populations and study design.[12][13]
Table 3: In Vivo Efficacy in Patients with Type 2 Diabetes (Monotherapy, ~24 weeks)
Clinical efficacy is typically assessed by changes in HbA1c, fasting plasma glucose, and body weight.
| Parameter | Dapagliflozin (10 mg/day) | Canagliflozin (100 mg/day) | Canagliflozin (300 mg/day) | Empagliflozin (10 mg/day) | Empagliflozin (25 mg/day) |
| Change in HbA1c (%) | -0.5 to -0.8[3] | -0.8 to -1.0[14] | -0.9 to -1.2[14] | -0.7 to -0.8[14] | -0.8 to -0.9[14] |
| Change in Body Weight (kg) | -2 to -3[15] | -2.2 to -3.7 | -2.8 to -4.2 | -2.1 to -2.5 | -2.2 to -2.8 |
| 24-hr Urinary Glucose Excretion (g) | ~70[9] | ~86.4[7] | ~104.3[7] | ~91.1[7] | ~98.4[7] |
Efficacy data represents placebo-adjusted mean changes from baseline.[3][7][9][14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data.
Protocol 1: In Vitro SGLT2 Inhibition Assay (Cell-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound on SGLT2.
Objective: To quantify the potency of a test compound in inhibiting SGLT2-mediated glucose uptake in a cellular model.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.[17][18]
-
Cell culture medium (e.g., DMEM/F-12).[5]
-
Krebs-Ringer-Henseleit (KRH) buffer (sodium-containing).[5]
-
Sodium-free KRH buffer (for determining non-specific uptake).
-
Test compounds (e.g., Dapagliflozin) and a known SGLT2 inhibitor as a positive control (e.g., Phlorizin).[5]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium in a humidified incubator at 37°C with 5% CO2. Seed cells into a 96-well plate and grow to confluence.[5]
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and create serial dilutions in KRH buffer.
-
Assay: a. Wash the confluent cell monolayers twice with pre-warmed KRH buffer.[5] b. Add KRH buffer containing the desired concentration of the test compound or vehicle control to each well.[5] c. Include controls for total uptake (vehicle only) and non-specific uptake (sodium-free buffer or a high concentration of D-glucose).[5] d. Pre-incubate the plate at 37°C for 15-30 minutes.[5] e. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.[19] f. Incubate at 37°C for 30-60 minutes.[19]
-
Termination and Lysis: a. Terminate uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.[5] b. Lyse the cells with a suitable lysis buffer.[5]
-
Data Acquisition and Analysis: a. Measure the fluorescence of the cell lysates (Excitation ~485 nm, Emission ~535 nm).[5] b. Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).[5] c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Protocol 2: In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol outlines a typical in vivo study to assess the antihyperglycemic effects of a gliflozin in a diabetic animal model.
Objective: To evaluate the effect of a test compound on blood glucose control and other metabolic parameters in a model of type 2 diabetes.
Model: Genetically obese diabetic mice (e.g., db/db mice).[20]
Materials:
-
db/db mice and their lean littermate controls.
-
Test compound (e.g., Dapagliflozin) formulated for oral gavage.
-
Vehicle control.
-
Blood glucose meter and test strips.
-
Metabolic cages for urine collection.
-
Equipment for measuring HbA1c and body weight.
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Grouping and Baseline Measurement: Randomly assign diabetic mice to treatment groups (e.g., vehicle control, test compound at various doses). Record baseline body weight, fasting blood glucose, and HbA1c.
-
Dosing: Administer the test compound or vehicle via oral gavage once daily for a specified period (e.g., 4-10 weeks).[21][22]
-
Monitoring: a. Monitor body weight and food/water intake regularly. b. Measure fasting blood glucose weekly. c. At the end of the study, place mice in metabolic cages for 24 hours to collect urine for glucose excretion analysis.[21]
-
Terminal Procedures: a. At the end of the treatment period, collect blood samples for final HbA1c and plasma insulin analysis. b. Euthanize the animals and collect tissues for further analysis if required.
-
Data Analysis: Compare the changes in HbA1c, fasting blood glucose, body weight, and urinary glucose excretion between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA).
References
- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 4. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiologically based pharmacokinetic model of sodium-glucose cotransporter 2 inhibitors predicted pharmacokinetics and pharmacodynamics to explore dosage regimen for patients with type 2 diabetes mellitus and renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nice.org.uk [nice.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. nice.org.uk [nice.org.uk]
- 17. scribd.com [scribd.com]
- 18. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The impact of SGLT2 Inhibitors, compared with Insulin, on Diabetic Bone Disease in a mouse model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling galacto-Dapagliflozin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling galacto-Dapagliflozin. The following procedures are based on the available safety data for the parent compound, Dapagliflozin, and general best practices for handling potent pharmaceutical ingredients. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to perform a risk assessment for your specific laboratory conditions.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound is not publicly available, the SDS for Dapagliflozin indicates several hazards.[1][2][3] this compound should be handled with the assumption that it presents similar or potentially enhanced risks. Dapagliflozin is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] It may also cause damage to organs through prolonged or repeated exposure.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter (e.g., N100, P100) or a powered air-purifying respirator (PAPR).[4] | To prevent inhalation of airborne particles, especially when handling the compound as a powder. |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | To protect eyes from splashes, dust, and aerosols. Dapagliflozin is known to cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[3][6] | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[3][6] |
| Body Protection | A lab coat, disposable coveralls (e.g., Tyvek®), and closed-toe shoes.[5][7][8] | To protect skin and clothing from contamination. For handling highly potent active pharmaceutical ingredients (HPAPIs), specialized protective garments may be necessary.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.[5][9][10][11]
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, glove box, or other containment enclosure.[3][5][9]
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.[5][12]
-
Emergency Equipment: Verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and spill kits, before starting any work.[13]
2. Weighing and Aliquoting:
-
Containment: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a containment enclosure to prevent dust dissemination.
-
Tools: Use dedicated, clean tools (spatulas, weigh boats) for handling the compound.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Aerosols: Take care to avoid the generation of aerosols.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[5][13]
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for pharmaceutical waste disposal.[2][13] | To prevent environmental release and ensure compliance with regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. | To prevent cross-contamination and accidental exposure. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. | To prevent secondary contamination from used protective equipment. |
| Aqueous Waste | Collect in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.[1] | To prevent contamination of water systems, as Dapagliflozin may have long-lasting harmful effects on aquatic life.[1] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpachem.com [cpachem.com]
- 3. medkoo.com [medkoo.com]
- 4. 3m.com [3m.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. abmole.com [abmole.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
